AZD8421
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H32N8O3S |
|---|---|
分子量 |
440.6 g/mol |
IUPAC 名称 |
(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C18H32N8O3S/c1-5-14(12(4)27)22-18-23-16(15-17(24-18)25(7-3)11-19-15)21-13-8-9-26(10-13)30(28,29)20-6-2/h11-14,20,27H,5-10H2,1-4H3,(H2,21,22,23,24)/t12-,13+,14+/m1/s1 |
InChI 键 |
ROGNUCVYDNPNJI-RDBSUJKOSA-N |
产品来源 |
United States |
Foundational & Exploratory
AZD8421: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD8421 is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4] Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its binding partner Cyclin E (CCNE1), is a known driver in several cancers, including certain types of breast and ovarian cancer.[5][6] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to approved CDK4/6 inhibitors.[5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Selective CDK2 Inhibition
This compound exerts its anti-cancer effects by selectively targeting and inhibiting the kinase activity of CDK2.[1][2][4] The CDK2/Cyclin E complex plays a crucial role in the G1 to S phase transition of the cell cycle.[6][8] By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[2][3][4] This leads to cell cycle arrest at the G1/S checkpoint, induction of senescence, and a subsequent reduction in cancer cell proliferation.[2][3][5]
Signaling Pathway
The canonical pathway involves the activation of the CDK2/Cyclin E complex, which hyperphosphorylates pRb. This phosphorylation event disrupts the pRb-E2F transcription factor complex, releasing E2F to activate the transcription of genes required for S-phase entry and DNA replication. This compound blocks this cascade by directly inhibiting CDK2.
Preclinical Efficacy and Selectivity
Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound.
In Vitro Activity
This compound has shown potent inhibition of CDK2 and anti-proliferative effects in various cancer cell lines, particularly those with CCNE1 amplification.
| Parameter | Value | Cell Line/Assay | Reference |
| CDK2 IC50 | 9 nM | NanoBRET cellular target engagement assay | [2][5][6] |
| Endogenous Phospho-substrate Inhibition | 58 nM | In vitro cellular assay | [2][5][6] |
| Cell Proliferation IC50 | 69 nM | OVCAR3 (CCNE1 amplified) | [5][6] |
| Cell Proliferation IC50 | 2.05 µM | SKOV3 (CCNE1 non-amplified) | [5][6] |
Kinase Selectivity
This compound exhibits high selectivity for CDK2 over other CDK family members and the broader kinome, which is anticipated to result in an improved therapeutic index and reduced off-target toxicities.[5][7][9]
| Kinase | Selectivity vs. CDK2 | Assay Type | Reference |
| CDK1 | >50-fold | In-cell NanoBRET binding assays | [9] |
| CDK4/6 | >1000-fold | In-cell NanoBRET binding assays | [9] |
| CDK9 | >327-fold | In vitro cellular phospho-substrate assay | [2][5][6] |
| Broader Kinome | Minimal inhibition (7 of 403 kinases at 1µM) | Kinase panel screening | [5] |
In Vivo Models
In vivo studies using patient-derived xenograft (PDX) models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.[3][5][9]
-
Monotherapy: this compound has shown robust anti-tumor activity in a CCNE1-amplified ovarian cancer model (OVCAR3), leading to tumor regressions.[3][5][6] Efficacy has also been demonstrated in ovarian cancer PDX models with elevated CCNE1 levels.[5][6]
-
Combination Therapy: this compound has demonstrated a combination benefit with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib, ribociclib) in CDK4/6 inhibitor-resistant breast cancer models.[3][5][6]
Clinical Development
This compound is currently being evaluated in a Phase I/IIa clinical trial (CYCAD-1, NCT06188520).[7][9][10][11]
-
Study Design: A first-in-human, open-label, dose-escalation and expansion study.[7][10][11]
-
Patient Population: Patients with selected advanced or metastatic solid tumors, including ER+/HER2- advanced breast cancer and high-grade serous ovarian cancer.[1][7][9][11]
-
Treatment Arms: this compound is being evaluated as a monotherapy and in combination with other targeted agents, such as CDK4/6 inhibitors and the selective estrogen receptor degrader (SERD) camizestrant.[1][9][11]
-
Primary Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound and to determine the recommended Phase II dose.[7][9][11][12][13]
As the clinical trial is ongoing, efficacy data and detailed pharmacokinetic and pharmacodynamic profiles in humans are not yet publicly available.
Detailed Experimental Protocols
The following sections provide detailed, representative protocols for key experiments used to characterize the mechanism of action of CDK2 inhibitors like this compound.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of this compound to CDK2 in live cells.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a CDK2-NanoLuc® fusion vector and a Cyclin E1 expression vector at a 1:9 ratio. Culture the cells for 18-24 hours to allow for protein expression.[14][15]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Seed the cells into a 96-well plate.[14]
-
Compound and Tracer Addition: Add the NanoBRET™ Tracer K-10 to the cells, followed by the addition of this compound at various concentrations.[14]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[15]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate along with an extracellular NanoLuc® inhibitor.[14][15]
-
Data Acquisition: Within 20 minutes, measure the donor emission at 450 nm and the acceptor emission at 610 nm using a plate reader equipped for BRET measurements.[15]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the concentration of this compound to determine the IC50 value.
Western Blot for pRb Phosphorylation
This protocol details the detection of changes in pRb phosphorylation in cancer cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Seed a suitable cancer cell line with intact Rb signaling (e.g., MCF-7) in 6-well plates.[2] Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-pRb Ser807/811) overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Detect the chemiluminescent signal using an imaging system.[2]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total pRb and a loading control (e.g., β-actin or GAPDH) to normalize the data.[2]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb signal.[2]
Cell Viability Assay (MTT/Resazurin)
This protocol is for assessing the anti-proliferative effect of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).[16]
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution.[3][17]
-
For Resazurin (B115843) assay: Add resazurin solution and incubate for 1-4 hours.
-
-
Absorbance/Fluorescence Measurement: Read the absorbance at 570 nm for the MTT assay or fluorescence at 560 nm excitation/590 nm emission for the resazurin assay using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine cancer model.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., OVCAR3, 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).[18]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[18]
-
Drug Administration: Administer this compound (e.g., 100 mg/kg) or the vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule (e.g., daily for 5 days).[2]
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.[18]
-
Pharmacodynamic Analysis (Optional): At specified time points, a subset of tumors can be excised for biomarker analysis (e.g., pRb phosphorylation by Western blot) to confirm target engagement in vivo.[18]
-
Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Conclusion
This compound is a potent and highly selective CDK2 inhibitor with a well-defined mechanism of action centered on the inhibition of the CDK2/Cyclin E complex, leading to G1/S cell cycle arrest. Its strong preclinical activity, particularly in CCNE1-amplified and CDK4/6 inhibitor-resistant cancer models, provides a solid rationale for its ongoing clinical development. The data from the CYCAD-1 trial will be crucial in determining the therapeutic potential of this compound in treating advanced cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-human dose escalation and expansion study to evaluate the safety, and tolerability of this compound alone or in combination in participants with selected advanced or metastatic solid tumors [astrazenecaclinicaltrials.com]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Discovery of this compound: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A First-in-human Dose Escalation and Expansion Study to Evaluate the Safety, and Tolerability of this compound Alone or in Combination in Participants With Selected Advanced or Metastatic Solid Tumors [clin.larvol.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ita.promega.com [ita.promega.com]
- 15. eubopen.org [eubopen.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
AZD8421: A Deep Dive into its CDK2 Selectivity Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Its development addresses the critical need for targeted therapies in cancers that have developed resistance to CDK4/6 inhibitors, often through the upregulation of CDK2 activity.[1][2] This technical guide provides a comprehensive overview of the CDK2 selectivity profile of this compound, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Selectivity Profile
This compound exhibits exceptional selectivity for CDK2 over other cyclin-dependent kinases and the broader human kinome. This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic index, a significant challenge with earlier generations of CDK inhibitors.[1][2]
Table 1: In-Cell Kinase Inhibition Profile of this compound [1][2][3]
| Kinase Target | Assay Type | Cell Line | IC50 (nM) | Selectivity vs. CDK2 |
| CDK2 | NanoBRET | - | 9 | - |
| CDK1 | NanoBRET | - | >50-fold | Highly Selective |
| CDK4 | NanoBRET | - | >1000-fold | Highly Selective |
| CDK6 | NanoBRET | - | >1000-fold | Highly Selective |
| CDK9 | Phospho-substrate | MCF7 | >19,200 | >327-fold |
Table 2: Cellular Activity of this compound [2][3][4]
| Cell Line | Cancer Type | Key Genetic Feature | Assay Type | IC50 (nM) |
| OVCAR3 | Ovarian | CCNE1 Amplified | Proliferation (EdU) | 69 |
| SKOV3 | Ovarian | CCNE1 Non-amplified | Proliferation | 2050 |
| MCF7 | Breast | - | Phospho-substrate (NPM Thr199) | 58 |
Table 3: Kinome-wide Selectivity of this compound [1][3]
| Kinase Panel Size | This compound Concentration | Number of Kinases with >50% Inhibition | Kinome Hit Rate |
| 403 | 1 µM | 7 | ~2% |
The remarkable selectivity of this compound is attributed to a specific hydrogen bonding interaction with a lysine (B10760008) residue (Lys89) in the ATP-binding pocket of CDK2. This residue is not conserved in other key CDK family members like CDK9, providing a structural basis for its high selectivity.[1][2]
Experimental Protocols
The following sections outline the generalized methodologies used to determine the selectivity and cellular activity of this compound.
2.1. In-Cell NanoBRET Target Engagement Assay
This assay quantifies the binding affinity of this compound to CDK2 within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the displacement of a fluorescent tracer from a NanoLuciferase (NanoLuc®)-tagged CDK2 protein by a competitive inhibitor (this compound).
-
Generalized Protocol:
-
Cell Culture and Transfection: Human embryonic kidney cells (HEK293) are cultured and co-transfected with plasmids encoding for CDK2 fused to NanoLuc® and its binding partner, Cyclin E1.
-
Cell Seeding: Transfected cells are seeded into 384-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Tracer and Substrate Addition: A fluorescent tracer that binds to the CDK2 active site and the NanoLuc® substrate are added to the wells.
-
Signal Detection: The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The IC50 value is calculated by plotting the BRET ratio against the concentration of this compound.
-
2.2. Cellular Proliferation (EdU) Assay
This assay measures the anti-proliferative effect of this compound on cancer cell lines.
-
Principle: The incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine, into newly synthesized DNA is detected through a click chemistry reaction with a fluorescent azide (B81097).
-
Generalized Protocol:
-
Cell Culture and Seeding: OVCAR3 or other relevant cancer cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
EdU Labeling: EdU is added to the cell culture medium and incubated to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with a detergent-based buffer.
-
Click Reaction: A reaction cocktail containing a fluorescent azide is added to the wells to label the incorporated EdU.
-
Nuclear Staining: A DNA stain (e.g., Hoechst 33342) is used to label the nuclei of all cells.
-
Imaging and Analysis: The plates are imaged using a high-content imaging system, and the percentage of EdU-positive cells is quantified to determine the IC50 value.
-
2.3. Phospho-substrate Assay
This assay measures the ability of this compound to inhibit the phosphorylation of downstream CDK2 substrates.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) or a high-content imaging approach is used to detect the phosphorylation of a specific substrate (e.g., Retinoblastoma protein - pRB) at a CDK2-dependent site.
-
Generalized Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., MCF7) are seeded and treated with various concentrations of this compound.
-
Cell Lysis: Cells are lysed to extract total protein.
-
ELISA or Immunofluorescence:
-
ELISA: The cell lysate is added to a microplate coated with a capture antibody specific for the total substrate protein. A detection antibody that recognizes the phosphorylated form of the substrate is then added, followed by a secondary antibody conjugated to an enzyme for signal generation.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody against the phosphorylated substrate, followed by a fluorescently labeled secondary antibody.
-
-
Signal Quantification: The signal is measured using a plate reader (ELISA) or a fluorescence microscope/high-content imager (immunofluorescence).
-
Data Analysis: The IC50 value is determined by plotting the phosphorylation signal against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
3.1. CDK2 Signaling Pathway in G1/S Transition
CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by upstream signals and its inhibition by this compound leads to cell cycle arrest.
References
The Role of AZD8421 in CCNE1-Amplified Ovarian Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, with high-grade serous ovarian cancer (HGSOC) being the most common and lethal subtype. A notable molecular alteration in a subset of these tumors is the amplification of the CCNE1 gene, which encodes for Cyclin E1.[1][2] This amplification is a key oncogenic driver and is associated with resistance to standard chemotherapy and poor patient outcomes.[1][2][3] The Cyclin E1/Cyclin-Dependent Kinase 2 (CDK2) complex is a critical regulator of the G1/S phase transition in the cell cycle, and its hyperactivity due to CCNE1 amplification leads to uncontrolled cell proliferation.[4][5][6][7] This dependency on the Cyclin E/CDK2 axis presents a therapeutic vulnerability. AZD8421 is a potent and highly selective, orally bioavailable inhibitor of CDK2 that is currently under investigation as a targeted therapy for cancers with CCNE1 amplification, including ovarian cancer.[8][9][10][11][12][13] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies relevant to the evaluation of this compound in the context of CCNE1-amplified ovarian cancer.
Mechanism of Action of this compound
This compound is a next-generation, highly selective inhibitor of CDK2.[8] It demonstrates excellent selectivity for CDK2 over other CDK family members, such as CDK1, CDK4, CDK6, and CDK9, which has been a significant challenge with earlier generations of CDK inhibitors.[8][14] This selectivity is attributed to a specific hydrogen bonding interaction with the Lys89 residue in the ATP-binding pocket of CDK2.[8][12] By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[11][15][16] The hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and S-phase entry. This leads to a G1/S phase cell cycle arrest, induction of senescence, and ultimately, inhibition of tumor cell proliferation.[12][15][16][17]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| CDK2 IC50 | 9 nM | Biochemical Assay | [9][15] |
| Cellular CDK2 Target Engagement (IC50) | 9 nM | nanoBRET Assay | [12][16] |
| Inhibition of Endogenous Phospho-substrate | 58 nM | In Vitro Cellular Assay | [15][16] |
| Cell Proliferation Inhibition (IC50) in OVCAR3 (CCNE1 amplified) | 69 nM | Cell Proliferation Assay | [12][15][16] |
| Cell Proliferation Inhibition (IC50) in SKOV3 (CCNE1 non-amplified) | 2.05 µM | Cell Proliferation Assay | [16] |
| Selectivity over CDK1 | >50-fold | nanoBRET Assay | [8] |
| Selectivity over CDK4/6 | >1000-fold | nanoBRET Assay | [8] |
| Selectivity over CDK9 | >327-fold | In Vitro Cellular Assay | [15][16] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Outcome | Reference |
| OVCAR3 (CCNE1 amplified) Xenograft | This compound Monotherapy | Robust antitumor activity with tumor regressions | [11][15][16] |
| OVCAR3 (CCNE1 amplified) Xenograft | This compound + Palbociclib (CDK4/6i) | Tumor regressions | [11][15][16] |
| Ovarian Patient-Derived Xenograft (PDX) with elevated CCNE1 | This compound Monotherapy | Monotherapy activity and combination benefit | [16] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental approaches, the following diagrams are provided in DOT language for Graphviz.
Caption: CCNE1/CDK2 Signaling and this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
This section provides an overview of the key experimental methodologies for evaluating the efficacy of this compound in CCNE1-amplified ovarian cancer.
Cell Viability Assay (CyQUANT® Cell Proliferation Assay)
This assay quantifies cell proliferation based on the fluorescence of a dye that binds to nucleic acids.
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR3, SKOV3) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Lysis and Staining:
-
Prepare the CyQUANT® GR dye/cell-lysis buffer working solution by diluting the concentrated stock 400-fold in 1X cell-lysis buffer.[9]
-
Remove the culture medium from the wells.
-
Add 200 µL of the CyQUANT® GR dye/cell-lysis buffer to each well and incubate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Data Analysis: Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of this compound to CDK2 in live cells.
-
Cell Transfection: Co-transfect HEK293 cells with a CDK2-NanoLuc® fusion vector and a Cyclin E1 expression vector.[11][15]
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition:
-
Add the NanoBRET™ Tracer to the cells.
-
Add a serial dilution of this compound and incubate for 2 hours at 37°C.
-
-
Substrate Addition and BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-enabled plate reader.
-
-
Data Analysis: Calculate the BRET ratio and plot it against the log of the inhibitor concentration to determine the IC50 for target engagement.
Western Blot for Phospho-Rb
This technique is used to assess the phosphorylation status of Rb.
-
Cell Lysis: Lyse treated and untreated ovarian cancer cells in a buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.
Cell Cycle Analysis (EdU Incorporation Assay)
This method determines the percentage of cells in each phase of the cell cycle.
-
Cell Treatment: Treat ovarian cancer cells with this compound for 24-48 hours.
-
EdU Labeling: Add 10 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate for 2 hours to label cells in the S-phase.[14]
-
Fixation and Permeabilization: Harvest the cells, fix with 4% paraformaldehyde, and permeabilize with a saponin-based buffer.
-
Click-iT® Reaction: Perform the Click-iT® reaction to conjugate a fluorescent azide (B81097) to the incorporated EdU.[14]
-
DNA Staining: Stain the cells with a DNA content dye (e.g., 7-AAD or FxCycle™).
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases.
In Vivo Patient-Derived Xenograft (PDX) Model
This model provides a more clinically relevant system to evaluate the antitumor activity of this compound.
-
Tumor Implantation: Implant tumor fragments or cells from a CCNE1-amplified ovarian cancer patient subcutaneously or orthotopically into immunocompromised mice (e.g., NSG mice).[19][20]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of target engagement and downstream pathway modulation (e.g., pRb levels by western blot or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess antitumor efficacy.
Clinical Development
This compound is currently being evaluated in a Phase I/IIa clinical trial, CYCAD-1 (NCT06188520), as a monotherapy and in combination with other targeted agents in patients with advanced solid tumors, including ER+/HER2- advanced breast cancer and high-grade serous ovarian cancer.[8][19][21][22][23] This trial will assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in these patient populations.[22][23]
Conclusion
The selective inhibition of CDK2 by this compound represents a promising therapeutic strategy for the treatment of CCNE1-amplified ovarian cancer, a patient population with a significant unmet medical need. Preclinical data have demonstrated the potent and selective activity of this compound in relevant cancer models, leading to its progression into clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other CDK2 inhibitors in this and other oncological settings. The ongoing clinical evaluation will be crucial in determining the therapeutic potential of this targeted agent.
References
- 1. Patient-Derived Xenograft Models for Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mesoscale.com [mesoscale.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. courses.edx.org [courses.edx.org]
- 8. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 9. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. mesoscale.com [mesoscale.com]
- 14. EdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. MTT assay protocol | Abcam [abcam.com]
Preclinical Profile of AZD8421 in ER+ Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8421 is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 2 (CDK2) currently under investigation for the treatment of solid tumors, including Estrogen Receptor-positive (ER+) breast cancer.[1][2][3] Preclinical data have demonstrated its potential as both a monotherapy and in combination with other targeted agents, particularly in the context of resistance to CDK4/6 inhibitors.[1][4] This technical guide provides a comprehensive summary of the available preclinical data on this compound in ER+ breast cancer, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for key assays.
Core Mechanism of Action
This compound exerts its anti-tumor effects by selectively targeting CDK2, a key regulator of the G1/S phase transition of the cell cycle.[2][4] In ER+ breast cancer, particularly in models resistant to CDK4/6 inhibitors, the CDK2/Cyclin E pathway can become a critical driver of cell proliferation. By inhibiting CDK2, this compound leads to a cascade of downstream effects, including the inhibition of Retinoblastoma (RB) protein phosphorylation, induction of G1/S phase cell cycle arrest, and cellular senescence.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. CDK2 | Reference |
| CDK2 | In-cell NanoBRET | 9 | - | [4][5] |
| CDK1 | In-cell NanoBRET | >50-fold less potent | >50x | [6] |
| CDK4 | In-cell NanoBRET | >1000-fold less potent | >1000x | [6] |
| CDK6 | In-cell NanoBRET | >1000-fold less potent | >1000x | [6] |
| CDK9 | Phospho-substrate assay | >300-fold less potent | >300x | [6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Feature | IC50 (nM) | Reference |
| MCF7-PC1 | ER+ Breast Cancer | CDK4/6 inhibitor-resistant | Combination benefit shown | [1] |
| OVCAR3 | Ovarian Cancer | CCNE1-amplified | 69 | [4] |
| SKOV3 | Ovarian Cancer | CCNE1 non-amplified | 2050 | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in ER+ Breast Cancer
The following diagram illustrates the proposed mechanism of action of this compound in the context of the cell cycle and its interplay with the CDK4/6 pathway.
Experimental Workflow: In Vitro Combination Study
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with a CDK4/6 inhibitor in a CDK4/6 inhibitor-resistant ER+ breast cancer cell line.
Experimental Protocols
In-Cell CDK2 Target Engagement (NanoBRET™ Assay)
Objective: To determine the intracellular potency and selectivity of this compound for CDK2.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with a CDK2-NanoLuc® fusion vector and a Cyclin E1 expression vector using a suitable transfection reagent.
-
Cell Seeding: Transfected cells are seeded into 384-well white-bottom plates.
-
Compound Treatment: A serial dilution of this compound is prepared in DMSO and further diluted in Opti-MEM. The cells are treated with the compound dilutions and a NanoBRET™ tracer for a specified incubation period (e.g., 2 hours) at 37°C.
-
Lysis and Detection: A NanoBRET™ Nano-Glo® Substrate is added to the wells to lyse the cells and initiate the NanoLuc® reaction.
-
Data Acquisition: The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: The BRET ratio is calculated, and IC50 values are determined by fitting the data to a four-parameter log-logistic curve.
Western Blot Analysis for RB Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of the RB protein.
Methodology:
-
Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF7) are seeded and treated with various concentrations of this compound for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated overnight at 4°C with primary antibodies against phospho-RB (e.g., Ser807/811) and total RB.
-
Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified, and the ratio of phosphorylated RB to total RB is calculated.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: ER+ breast cancer cells are treated with this compound for a defined period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Senescence-Associated β-Galactosidase Assay
Objective: To detect the induction of cellular senescence following this compound treatment.
Methodology:
-
Cell Culture and Treatment: ER+ breast cancer cells are treated with this compound for an extended period (e.g., 5-7 days).
-
Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.
-
Staining: Cells are washed and incubated overnight at 37°C with a staining solution containing X-gal at pH 6.0.
-
Imaging: The cells are observed under a microscope for the development of a blue color, indicative of β-galactosidase activity.
-
Quantification: The percentage of senescent (blue-stained) cells is determined by counting multiple fields of view.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-tumor activity of this compound as a monotherapy and in combination with a CDK4/6 inhibitor in a relevant in vivo model of ER+ breast cancer.
Methodology:
-
PDX Model Establishment: Tumor fragments from ER+ breast cancer patients, including those with acquired resistance to CDK4/6 inhibitors, are implanted subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into treatment groups.
-
Treatment Administration: this compound is administered orally, once or twice daily, as a monotherapy or in combination with an orally administered CDK4/6 inhibitor (e.g., palbociclib). A vehicle control group is also included.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for biomarker analysis, such as Western blotting for pRB or immunohistochemistry for proliferation markers (e.g., Ki67).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group, and statistical significance is determined.
Conclusion
The preclinical data for this compound in ER+ breast cancer models are promising, demonstrating its high potency and selectivity for CDK2. Its ability to inhibit cell proliferation, induce cell cycle arrest and senescence, and show efficacy in CDK4/6 inhibitor-resistant models, both as a single agent and in combination, provides a strong rationale for its continued clinical development.[1][6] The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other CDK2 inhibitors in the context of ER+ breast cancer.
References
- 1. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound for Breast and Ovarian Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
AZD8421 Induction of Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Emerging preclinical data have demonstrated that this compound can induce a state of permanent cell cycle arrest known as cellular senescence in cancer cells, particularly those with amplification of the CCNE1 gene, which encodes for Cyclin E1. This technical guide provides an in-depth overview of the signaling pathways, experimental methodologies, and quantitative data associated with this compound-induced senescence.
Mechanism of Action: The Senescence Pathway
This compound exerts its anti-proliferative effects by targeting CDK2, which in complex with Cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound leads to a cascade of events culminating in the induction of cellular senescence. The core mechanism involves the inhibition of Retinoblastoma (pRB) protein phosphorylation.[1][3] Hypophosphorylated pRB remains active and binds to the E2F family of transcription factors, thereby preventing the expression of genes required for DNA replication and cell cycle progression. This sustained cell cycle arrest is a hallmark of cellular senescence.
While the direct downstream effectors of this compound on the senescence pathway beyond pRB are still under investigation, the established role of the p53/p21 and p16/pRB pathways in cellular senescence provides a strong framework for the anticipated mechanism. It is plausible that the G1 arrest triggered by this compound-mediated CDK2 inhibition leads to the stabilization and activation of p53, which in turn induces the expression of the CDK inhibitor p21. p21 can further reinforce the cell cycle arrest by inhibiting other cyclin-CDK complexes. Additionally, in some cellular contexts, the CDK inhibitor p16 may also be upregulated to maintain the senescent state.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay | Reference |
| IC50 vs. CDK2 | 9 nM | Biochemical Assay | [1][2] |
| IC50 vs. CDK1 | >50-fold selectivity over CDK2 | NanoBRET binding assay | |
| IC50 vs. CDK4/6 | >1000-fold selectivity over CDK2 | NanoBRET binding assay | |
| Cell Proliferation IC50 (OVCAR3; CCNE1 amplified) | 69 nM | Cell-based proliferation assay | [1] |
| Cell Proliferation IC50 (SKOV3; CCNE1 non-amplified) | 2.05 µM | Cell-based proliferation assay |
Table 1: In vitro potency and selectivity of this compound.
| Cell Line | Treatment | Duration | Effect | Reference |
| p53KO cells | This compound (500 nM) + Abemaciclib (50 nM) | 72 hours | Downregulation of p130 | [3] |
| p53KO cells | This compound (500 nM) + Abemaciclib | 8 days | Blockage of cell-cycle re-entry upon drug withdrawal | [3] |
| p53KO cells | This compound (500 nM) + Abemaciclib | 10 days | Potent induction of SA-β-Gal expression | [3] |
Table 2: Effects of this compound in combination with a CDK4/6 inhibitor.
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound-induced senescence are provided below.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is a widely used biomarker for senescent cells, which exhibit increased lysosomal β-galactosidase activity at pH 6.0.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Plate cells in a multi-well plate and treat with this compound at the desired concentration and duration.
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-Gal staining solution to each well.
-
Incubate the plate at 37°C without CO2 for 12-16 hours, or until a blue color develops in the senescent cells.
-
Observe the cells under a bright-field microscope and quantify the percentage of blue, senescent cells.
Western Blotting for Phosphorylated Retinoblastoma (pRB)
This technique is used to measure the levels of phosphorylated pRB, a direct substrate of CDK2. A decrease in pRB phosphorylation is indicative of CDK2 inhibition.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies: anti-phospho-RB (specific for CDK2 phosphorylation sites, e.g., Ser807/811) and anti-total-RB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-RB antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-RB antibody for loading control.
Visualizations
This compound-Induced Senescence Signaling Pathway
References
- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential roles for cyclin-dependent kinase inhibitors p21 and p16 in the mechanisms of senescence and differentiation in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD8421: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle.[1][2][3] This document provides an in-depth technical overview of this compound's mechanism of action, its effects on cell cycle progression, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound exerts its anti-proliferative effects by selectively targeting CDK2.[2][3] The binding of this compound to CDK2 prevents the formation of the active CDK2/Cyclin E complex, which is crucial for the phosphorylation of the Retinoblastoma protein (pRb).[1][4] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and S-phase entry. This leads to a G1/S phase cell cycle arrest and an induction of senescence.[1][3][4]
Signaling Pathway
Caption: this compound inhibits CDK2, preventing pRb phosphorylation and blocking cell cycle progression from G1 to S phase.
Quantitative Data
The following tables summarize the quantitative data regarding the potency and selectivity of this compound from in vitro studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 | Notes |
| NanoBRET Target Engagement | CDK2 | 9 nM | Measures direct binding of this compound to CDK2 in cells.[1] |
| Endogenous Phospho-substrate Inhibition | Cellular Assay | 58 nM | Measures the inhibition of phosphorylation of a CDK2 substrate.[1] |
| Cell Proliferation | OVCAR3 (CCNE1 amplified) | 69 nM | CCNE1 amplification is a potential biomarker for this compound sensitivity.[1] |
| Cell Proliferation | SKOV3 (CCNE1 non-amplified) | 2.05 µM | Demonstrates lower potency in cells without CCNE1 amplification.[1] |
Table 2: Selectivity Profile of this compound
| Kinase | Selectivity vs. CDK2 | Notes |
| CDK9 | >327-fold | High selectivity over CDK9 is important for reducing off-target toxicity.[1][4] |
| CDK1 | High selectivity | Specific fold-selectivity is not consistently reported, but noted to be high.[5] |
| CDK4 | High selectivity | This compound shows high selectivity over CDK4.[5] |
| CDK6 | High selectivity | This compound shows high selectivity over CDK6.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow
Caption: General workflow for studying the effects of this compound on the cell cycle.
NanoBRET™ Target Engagement Assay for CDK2
This protocol is adapted from general NanoBRET™ protocols and is intended to measure the direct binding of this compound to CDK2 in living cells.
Materials:
-
HEK293 cells
-
CDK2-NanoLuc® Fusion Vector and CCNE1 Expression Vector
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-10
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with CDK2-NanoLuc® Fusion Vector and CCNE1 Expression Vector.
-
Cell Seeding: Plate the transfected cells in white, 96-well assay plates and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM®.
-
Tracer Addition: Add NanoBRET™ Tracer K-10 to the cells at the recommended concentration.
-
Compound Treatment: Add the this compound serial dilutions to the wells and incubate for 1 hour.
-
Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Data Acquisition: Measure the BRET signal on a plate reader equipped for luminescence detection.
-
Data Analysis: Calculate the IC50 value by plotting the BRET ratio against the logarithm of the this compound concentration and fitting to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol outlines a standard procedure for analyzing the cell cycle distribution of cells treated with this compound.[6][7][8][9]
Materials:
-
Cells of interest (e.g., OVCAR3, SKOV3)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat the cells with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.
-
Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phosphorylated Retinoblastoma Protein (p-Rb)
This protocol provides a general method for detecting changes in the phosphorylation of Rb in response to this compound treatment.[10][11][12]
Materials:
-
Cells of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Rb overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Rb to normalize for protein loading.
Summary
This compound is a highly potent and selective CDK2 inhibitor that effectively induces G1/S cell cycle arrest, particularly in cancer cells with CCNE1 amplification. The provided quantitative data and experimental protocols offer a comprehensive resource for researchers investigating the cellular and molecular effects of this compound. The methodologies described herein can be adapted to various experimental systems to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (AZD-8421) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Structural Underpinnings of AZD8421's Precision: A Technical Guide to its CDK2 Selectivity
For Immediate Release
This technical guide provides an in-depth analysis of the structural basis for the selectivity of AZD8421, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed for researchers, scientists, and professionals in drug development, this document details the molecular interactions, quantitative data, and experimental methodologies that define this compound's targeted mechanism of action. Its high selectivity offers a promising therapeutic window, particularly in cancers that have developed resistance to CDK4/6 inhibitors.[1][2][3]
Introduction to this compound and its Therapeutic Rationale
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] While first-generation CDK inhibitors often failed in clinical trials due to poor tolerability likely caused by off-target activities, the success of highly selective CDK4/6 inhibitors has revitalized interest in this target class.[1][2][3] this compound emerges as a next-generation, orally bioactive CDK2 inhibitor designed to address acquired resistance to CDK4/6 inhibitors and to treat cancers with high levels of cyclin E (CCNE) amplification, such as certain ovarian and uterine cancers.[1][4][5][6] By selectively targeting CDK2, this compound aims to halt cancer cell proliferation with greater precision and potentially fewer side effects than its less selective predecessors.[2][7][8]
Mechanism of Action: Halting the Cell Cycle Engine
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of CDK2, a key protein for the G1 to S phase transition in the cell cycle.[4][6][7] This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRB).[4][8] Unphosphorylated pRB remains active and sequesters E2F transcription factors, thereby preventing the expression of genes required for DNA replication and S-phase entry. The ultimate outcome is a halt in cell cycle progression at the G1/S checkpoint, leading to an induction of senescence and a potent anti-proliferative effect in cancer cells.[4][8][9]
The Structural Basis for High Selectivity
Achieving selectivity for CDK2 has been a significant challenge due to the high degree of sequence and structural similarity in the ATP-binding pocket across the CDK family, especially with CDK1.[1][10] this compound's remarkable selectivity is the result of a structure-enabled medicinal chemistry approach.[1]
X-ray co-crystal structures of this compound bound to the CDK2-CyclinE complex have provided definitive atomic-level insights into its binding mode.[1][4][5] The key to its selectivity lies in a specific hydrogen bonding interaction with the amino acid residue Lysine 89 (Lys89) .[1][4] This residue is unique to CDK2 in the solvent-exposed region of the ATP-binding pocket. The sulfone group within this compound's pyrazole-3-sulfone tail forms a strong hydrogen bond with Lys89.[10] This interaction is not possible with other closely related CDKs like CDK9, where the equivalent residue cannot form such a bond, thus conferring over 300-fold selectivity.[1][5]
Furthermore, kinetic studies have revealed that this compound has a significantly longer residence time at CDK2 (approximately 2 hours) compared to CDK1 (around 7 minutes).[4][5][6] This prolonged engagement with the target further enhances its functional selectivity in a cellular context.[6]
References
- 1. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 2. AZD-8421 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 10. pubs.acs.org [pubs.acs.org]
AZD8421 Target Engagement in Live Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of AZD8421, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in live cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor of CDK2.[1] CDK2 is a serine/threonine kinase that, in complex with Cyclin E and Cyclin A, plays a critical role in the G1/S phase transition and S phase progression of the cell cycle. Dysregulation of the CDK2 pathway, often through the amplification or overexpression of its binding partner Cyclin E (CCNE1), is implicated in the pathogenesis of several cancers, including ovarian, uterine, and breast cancer.[2] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a standard of care in ER-positive breast cancer.[3][4]
This compound was developed to be a highly selective CDK2 inhibitor with an improved therapeutic index compared to first-generation CDK2 inhibitors, which suffered from off-target toxicities.[2][3] Its potent and selective inhibition of CDK2 aims to arrest the proliferation of cancer cells with aberrant cell cycle control.[5]
Quantitative Analysis of this compound Target Engagement and Activity
The following tables summarize the key quantitative data demonstrating the potency, selectivity, and cellular activity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 (nM) | Notes | Source |
| Biochemical Assay | CDK2 | 9 | - | [5][6] |
| NanoBRET Target Engagement Assay | CDK2 | 9 | In live cells | [7] |
| Endogenous Phospho-substrate Inhibition | CDK2-dependent phosphorylation | 58 | In vitro cellular assay | [2] |
| Kinase Panel Screen (1µM) | 403 kinases | >50% inhibition in only 7 kinases | Demonstrates high selectivity | [2] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | CCNE1 Status | IC50 (nM) | Notes | Source |
| OVCAR3 | Ovarian Cancer | Amplified | 69 | Correlated with pRB inhibition and G1/S arrest | [5][7] |
| SKOV3 | Ovarian Cancer | Non-amplified | 2050 | Demonstrates selectivity for CCNE1-amplified cells | [2] |
Table 3: Selectivity of this compound in Cellular Assays
| Assay | Target | Selectivity Fold | Comparison Target | Source |
| NanoBRET Target Engagement | CDK2 | >50-fold | CDK1 | [3] |
| NanoBRET Target Engagement | CDK2 | >1000-fold | CDK4/6 | [3] |
| Endogenous Phospho-substrate Inhibition | CDK2 | >327-fold | CDK9 | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of CDK2. This disrupts the normal progression of the cell cycle, primarily at the G1 to S phase transition.
As depicted in Figure 1, the Cyclin D/CDK4/6 complex initiates the phosphorylation of the retinoblastoma protein (pRB), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for S phase, including Cyclin E. Cyclin E binds to and activates CDK2, which further phosphorylates pRB, creating a positive feedback loop that commits the cell to enter the S phase and undergo DNA replication. This compound selectively binds to and inhibits CDK2, preventing the hyper-phosphorylation of pRB and other substrates necessary for S phase entry. This leads to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[5]
Experimental Protocols for Target Engagement Assays
The following sections provide detailed, generalized methodologies for key assays used to determine the target engagement of this compound in live cells.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA encoding NanoLuc®-CDK2 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer specific for CDK2
-
This compound compound
-
Nano-Glo® Substrate
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring BRET
Protocol:
-
Cell Transfection:
-
One day prior to the assay, transfect HEK293 cells with the NanoLuc®-CDK2 expression vector according to the manufacturer's protocol for the transfection reagent.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells in the white 96-well assay plates at an optimized density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer at the desired final concentration in Opti-MEM™.
-
Add the tracer to all wells except the "no tracer" control wells.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer from the NanoLuc-CDK2 target.
-
Disclaimer: This is a generalized protocol and may require optimization for specific cell lines and experimental conditions.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method for assessing target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
References
- 1. protocols.io [protocols.io]
- 2. eubopen.org [eubopen.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AZD8421: A Deep Dive into Preclinical Pharmacodynamics in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the preclinical pharmacodynamics of AZD8421, a potent and highly selective inhibitor of Cyclin-dependent Kinase 2 (CDK2). This compound is under investigation for the treatment of advanced solid tumors, particularly those resistant to CDK4/6 inhibitors and cancers with high levels of Cyclin E1 (CCNE1) amplification.[1][2][3] This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is an orally bioactive small molecule that selectively targets CDK2, a serine/threonine kinase crucial for the G1/S transition phase of the cell cycle.[3][4] By inhibiting CDK2, this compound prevents the phosphorylation of the retinoblastoma protein (Rb).[5][6][7][8] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and cell cycle progression. The ultimate pharmacodynamic effects of this compound in cancer cells are cell cycle arrest at the G1/S phase, induction of cellular senescence, and a potent anti-proliferative effect.[2][3][5][6]
In Vitro Potency and Selectivity
This compound demonstrates high potency against CDK2 and significant selectivity over other CDK family members and the broader human kinome. This selectivity is crucial for minimizing off-target toxicities that have hindered the development of previous, less selective CDK inhibitors.[2][9][10]
| Parameter | Value | Assay Type | Notes |
| CDK2 IC50 | 9 nM | nanoBRET Cellular Target Engagement | Measures binding affinity in a cellular context.[2][3][6][10] |
| In-cell Binding IC50 | 9 nM | In-cell binding assay | Confirms potent intracellular activity.[5] |
| Endogenous Substrate Phosphorylation Inhibition | 58 nM | Cellular Assay | Measures functional inhibition of CDK2 activity on its natural substrates.[2][10] |
| Selectivity over CDK9 | >327-fold | Cellular Assay (vs. pSer2 of RNAPII) | High selectivity against CDK9 is important for avoiding transcription-related toxicities.[2][10] |
| Selectivity over CDK1, CDK4, CDK6 | >50-fold (CDK1), >1000-fold (CDK4/6) | nanoBRET Cellular Target Engagement | Demonstrates high selectivity against key cell cycle kinases.[3][8] |
| Kinome Scan | 7 of 403 kinases inhibited >50% at 1µM | Kinase Panel Screen | Shows high selectivity across the human kinome, with inhibition primarily within the CDK family.[2] |
Pharmacodynamics in Xenograft Models
This compound has shown robust anti-tumor activity in various xenograft models, both as a monotherapy and in combination with other targeted agents. Efficacy is particularly pronounced in models with CCNE1 amplification or those that have developed resistance to CDK4/6 inhibitors.[2][5]
Monotherapy Efficacy
In CCNE1-amplified ovarian cancer xenograft models, such as the OVCAR-3 cell line-derived model, this compound monotherapy resulted in significant tumor regressions.[2][5][10][11] Similar robust activity was observed in ovarian patient-derived xenograft (PDX) models with elevated CCNE1 levels.[2][5][10]
| Xenograft Model | Cancer Type | Key Genetic Feature | This compound Monotherapy Outcome |
| OVCAR-3 | Ovarian | CCNE1 Amplified | Robust anti-tumor activity, including tumor regressions.[2][5][10][11] |
| CTG-3718, OV0857 (PDX) | Ovarian | Cyclin E1 Overexpression | Robust anti-tumor activity.[5] |
Combination Therapy Efficacy
A key therapeutic strategy for this compound is to overcome resistance to CDK4/6 inhibitors in ER+ breast cancer.[4] In PDX models of CDK4/6 inhibitor-resistant ER+ breast cancer, the combination of this compound with a CDK4/6 inhibitor (e.g., palbociclib) demonstrated significant efficacy and suppression of pharmacodynamic markers.[2][5][10][11]
| Xenograft Model | Cancer Type | Resistance Mechanism | Combination | Outcome |
| CDK4/6i-Resistant PDX | ER+ Breast Cancer | Not specified | This compound + Palbociclib | Demonstrated efficacy and PD marker suppression.[2][5][10][11] |
| OVCAR-3 | Ovarian | CCNE1 Amplified | This compound + Palbociclib | Tumor regressions observed.[2][6] |
Experimental Protocols
While detailed protocols are proprietary, the methodologies can be inferred from the published data.
In Vitro Assays
-
nanoBRET Target Engagement Assay: This live-cell assay quantifies the binding of a drug to its target protein. It typically involves engineering the target protein (CDK2) to express a NanoLuc luciferase and using a fluorescent tracer that binds to the same target. When this compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases, allowing for the calculation of an IC50 value.
-
Cell Proliferation Assay: Cancer cell lines (e.g., OVCAR-3, SKOV3) are seeded in multi-well plates and treated with escalating concentrations of this compound for a period of 72 hours to several days.[6] Cell viability is then measured using reagents like resazurin (B115843) or by quantifying ATP content. The resulting dose-response curve is used to determine the IC50 for cell proliferation.
-
Western Blot for Phospho-Rb: To confirm the mechanism of action, cells are treated with this compound, and cell lysates are collected. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated Rb and total Rb. A reduction in the phospho-Rb signal relative to the total Rb indicates target engagement and pharmacodynamic effect.
In Vivo Xenograft Studies
A typical workflow for evaluating this compound in a patient-derived xenograft model is outlined below.
-
Model Establishment: Tumor fragments from a patient's cancer, characterized as resistant to CDK4/6 inhibitors, are implanted subcutaneously into immunocompromised mice.[5]
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into different treatment groups: (1) Vehicle control, (2) this compound monotherapy, and (3) this compound in combination with a CDK4/6 inhibitor.
-
Dosing and Monitoring: this compound is administered orally according to a predetermined schedule (e.g., daily).[6] Tumor volumes and animal body weights are measured regularly to assess efficacy and toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predefined endpoint. Tumors are then excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated Rb, to confirm that the observed anti-tumor effect is linked to the drug's mechanism of action.[2]
Conclusion
Preclinical data from xenograft models strongly support the therapeutic potential of this compound. Its high potency and selectivity for CDK2 translate into significant anti-tumor efficacy, particularly in cancers with CCNE1 amplification and in models of CDK4/6 inhibitor resistance. The robust pharmacodynamic effects, characterized by the inhibition of Rb phosphorylation and subsequent cell cycle arrest, provide a clear mechanistic rationale for its progression into clinical trials.[5][8] The ongoing Phase I/IIa CYCAD-1 trial (NCT06188520) will be critical in evaluating the safety, tolerability, and preliminary efficacy of this compound in patients with advanced cancers.[5][12][13]
References
- 1. drughunter.com [drughunter.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 9. AZD-8421 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A first-in-human dose escalation and expansion study to evaluate the safety, and tolerability of this compound alone or in combination in participants with selected advanced or metastatic solid tumors [astrazenecaclinicaltrials.com]
Methodological & Application
AZD8421 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of the CDK2 pathway is implicated in the pathogenesis of various cancers, including breast and ovarian cancer.[1][2] this compound demonstrates robust preclinical activity by inducing cell cycle arrest, inhibiting retinoblastoma protein (pRb) phosphorylation, and promoting cellular senescence.[2] These application notes provide detailed protocols for key in vitro assays to evaluate the cellular activity of this compound.
Mechanism of Action
This compound selectively targets CDK2, which in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for DNA replication and cell cycle progression. This leads to a G1/S phase arrest and can ultimately induce a state of cellular senescence.
Caption: this compound inhibits CDK2, preventing pRb phosphorylation and cell cycle progression.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Target Engagement | CDK2 | IC50 | 9 nM | [2][3] |
| Substrate Phosphorylation | Endogenous Substrate | IC50 | 58 nM | [3][4] |
| Cell Proliferation | OVCAR3 (CCNE1 amplified) | IC50 | 69 nM | [3][5] |
| Cell Proliferation | SKOV3 (CCNE1 non-amplified) | IC50 | 2.05 µM | [3][4] |
Experimental Protocols
NanoBRET™ Target Engagement Assay for CDK2
This protocol describes a method to quantify the engagement of this compound with CDK2 in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Caption: Workflow for the NanoBRET™ target engagement assay.
Materials:
-
HEK293 cells
-
CDK2-NanoLuc® Fusion Vector
-
Cyclin E1 Expression Vector
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-10
-
This compound
-
384-well white assay plates
-
BRET-capable plate reader
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the CDK2-NanoLuc® Fusion Vector and the Cyclin E1 Expression Vector according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, resuspend the transfected cells in Opti-MEM™ and seed them into a 384-well white assay plate.
-
Tracer Addition: Pre-treat the cells with the recommended concentration of NanoBRET™ Tracer K-10.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO2 incubator.
-
Signal Detection: Measure the BRET signal using a plate reader equipped for BRET measurements (donor emission at 460 nm and acceptor emission at 610 nm).
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value of this compound.
Western Blot for pRb Phosphorylation
This protocol details the detection of phosphorylated retinoblastoma protein (pRb) in cell lysates by Western blot following treatment with this compound.
Caption: Workflow for Western blot analysis of pRb phosphorylation.
Materials:
-
Cancer cell line (e.g., OVCAR3)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-Rb (Ser807/811) Antibody (e.g., Cell Signaling Technology #9308)
-
Total Rb Antibody (e.g., Cell Signaling Technology #9309)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total pRb and a loading control (e.g., β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines a method to assess the effect of this compound on cell proliferation by measuring ATP levels as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., OVCAR3, SKOV3)
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Senescence-Associated β-Galactosidase Assay
This protocol provides a method for detecting cellular senescence in this compound-treated cells by staining for senescence-associated β-galactosidase (SA-β-gal) activity.
Materials:
-
Cancer cell line
-
This compound
-
Senescence β-Galactosidase Staining Kit
-
Microscope
Protocol:
-
Cell Treatment: Treat cells with this compound for an extended period (e.g., 5-7 days) to induce senescence.
-
Cell Fixation: Wash the cells with PBS and fix them with the provided fixative solution for 10-15 minutes at room temperature.
-
Staining:
-
Wash the cells with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C overnight in a dry incubator (no CO2).
-
-
Imaging: Observe the cells under a microscope and count the number of blue-stained (senescent) cells.
-
Data Analysis: Calculate the percentage of senescent cells in the treated and control populations.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Phospho-Rb (Ser807, Ser811) Recombinant Monoclonal Antibody (RbS807S811-D9) (MA5-36943) [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
AZD8421 Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Dysregulation of the CDK2 pathway is implicated in the proliferation of various cancer types, and this compound has emerged as a promising therapeutic agent, particularly in contexts of resistance to CDK4/6 inhibitors.[3][4] These application notes provide detailed protocols for the treatment of cell cultures with this compound, including methods for assessing its biological effects.
Mechanism of Action
This compound selectively targets CDK2, a serine/threonine kinase that, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[5] By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[1][2] Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for DNA synthesis and cell cycle progression.[6] This leads to cell cycle arrest at the G1/S checkpoint, inhibition of cell proliferation, and in some cases, induction of cellular senescence.[1][5][7]
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK2 Inhibition) | - | 9 nM | [1][2] |
| IC50 (Cell Proliferation) | OVCAR3 (CCNE1 amplified) | 69 nM | [1][5] |
| IC50 (Cell Proliferation) | SKOV3 (CCNE1 non-amplified) | 2.05 µM | [5] |
| IC50 (Endogenous Substrate Phosphorylation) | - | 58 nM | [1][5] |
Table 1: In Vitro Potency of this compound
| Cell Line | Combination Agent | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| p53KO cells | Abemaciclib (50 nM) | 500 nM | 72 hours | Downregulation of p130 | [1][2] |
| p53KO cells | Abemaciclib | 500 nM | 8 days | Blocked cell-cycle re-entry | [1][2] |
| p53KO cells | Abemaciclib | 500 nM | 10 days | Long-term growth suppression, SA-β-Gal expression | [1][2] |
| HR+/HER2- p53 mutant primary breast cancer cells | Abemaciclib | 500 nM | 6 days | Suppressed pRb and p130 phosphorylation, induced SA-β-Gal activity | [1][2] |
Table 2: this compound in Combination Studies
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[2][3] Ultrasonic treatment may be necessary to fully dissolve the compound.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Proliferation Assay (e.g., EdU Assay)
This protocol is adapted from methodologies used for assessing the anti-proliferative effects of kinase inhibitors.
Caption: Workflow for a cell proliferation assay with this compound.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR3, SKOV3, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
EdU (5-ethynyl-2´-deoxyuridine) proliferation assay kit
-
Plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density optimized for logarithmic growth over the course of the experiment.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 48-72 hours).
-
EdU Labeling: Add EdU to the culture medium and incubate for a period that allows for its incorporation into newly synthesized DNA (typically 2-4 hours).
-
Detection: Follow the manufacturer's protocol for the EdU assay kit, which typically involves cell fixation, permeabilization, and a "click" reaction to fluorescently label the incorporated EdU.
-
Analysis: Quantify cell proliferation by measuring the fluorescence intensity using a plate reader or by imaging and counting the number of EdU-positive cells.
-
Data Interpretation: Plot the percentage of proliferation inhibition against the log concentration of this compound to determine the IC50 value.
Western Blot for pRb Phosphorylation
This protocol outlines the steps to assess the inhibition of pRb phosphorylation by this compound.
Caption: Western blot workflow for analyzing pRb phosphorylation.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (e.g., Ser807/811), anti-total pRb, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.[4]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Detect the protein bands using an ECL reagent and capture the signal with an imaging system.[6]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total pRb and a loading control to normalize the data.
-
Analysis: Quantify the band intensities using densitometry software. The level of pRb phosphorylation is typically represented as the ratio of the phospho-pRb signal to the total pRb signal.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with this compound
-
PBS
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound treatment, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be indicative of this compound-induced G1/S arrest.
Conclusion
This compound is a valuable tool for studying the role of CDK2 in cancer biology. The protocols provided here offer a framework for investigating the cellular effects of this compound treatment. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of treatment concentrations and durations is crucial for obtaining reproducible and meaningful results.
References
Application Notes and Protocols for AZD8421 NanoBRET Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the NanoBRET™ Target Engagement (TE) Assay to measure the binding of AZD8421 to its intracellular target, Cyclin-Dependent Kinase 2 (CDK2), in live cells.
Introduction
This compound is a potent and highly selective inhibitor of CDK2, a key regulator of cell cycle progression.[1][2] Dysregulation of CDK2 activity is a hallmark of various cancers, making it an attractive therapeutic target.[3][4][5][6] The NanoBRET™ TE Intracellular Assay is a powerful tool for quantifying the interaction of small molecules with their protein targets within the complex environment of a living cell.[7][8][9][10] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target.[7][11] The displacement of the tracer by a competitive compound, such as this compound, leads to a measurable decrease in the BRET signal, allowing for the determination of compound affinity and target engagement.[10][11]
Principle of the this compound NanoBRET Assay
The NanoBRET assay for this compound target engagement involves the following key components:
-
CDK2-NanoLuc® Fusion Protein: The target protein, CDK2, is fused to the small, bright NanoLuc® luciferase, which acts as the BRET donor.
-
Fluorescent Tracer: A cell-permeable fluorescent molecule that specifically and reversibly binds to the ATP-binding pocket of CDK2, serving as the BRET acceptor.
-
This compound: The test compound that competes with the fluorescent tracer for binding to CDK2.
-
Live Cells: The assay is performed in living cells, providing a more physiologically relevant environment for assessing drug-target interactions.
When the fluorescent tracer binds to the CDK2-NanoLuc® fusion protein, the close proximity allows for energy transfer from the luciferase to the fluorophore upon addition of the NanoLuc® substrate, resulting in a BRET signal. When this compound is introduced, it displaces the tracer from the CDK2 active site, leading to a decrease in the BRET signal. This change in BRET is proportional to the amount of this compound bound to CDK2 and is used to determine the compound's intracellular affinity (IC50).
Quantitative Data Summary
The following table summarizes the quantitative data for this compound's interaction with CDK2 and its selectivity over other cyclin-dependent kinases as determined by the NanoBRET assay and other cellular assays.
| Target | Assay Type | Metric | Value | Selectivity vs. CDK2 | Reference |
| CDK2 | NanoBRET | IC50 | 9 nM | - | [1][3][5][12] |
| CDK1 | NanoBRET | - | - | >50-fold | [4] |
| CDK4 | NanoBRET | - | - | >1000-fold | [4] |
| CDK6 | NanoBRET | - | - | >1000-fold | [4] |
| CDK9 | Cellular Phospho-substrate | IC50 | >19.2 µM | >327-fold | [1][12] |
| CDK2 | Residence Time | - | 2 hours | - | [3][5] |
| CDK1 | Residence Time | - | 7 minutes | - | [3][5] |
Signaling Pathway of this compound Action
This compound inhibits the kinase activity of the CDK2/Cyclin E complex, which plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRB).[1] This leads to cell cycle arrest in the G1/S phase and can induce senescence, ultimately inhibiting cancer cell proliferation.[1][3][5]
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for performing the this compound NanoBRET Target Engagement Assay.
Caption: Experimental workflow for the this compound NanoBRET assay.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for measuring this compound target engagement with CDK2 using the NanoBRET™ TE Assay.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
CDK2-NanoLuc® expression vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM with 10% FBS
-
NanoBRET™ TE Intracellular Kinase Tracer
-
This compound compound
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 384-well assay plates
-
Luminometer capable of reading dual-filtered luminescence
Cell Preparation and Transfection
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and maintain in a 37°C, 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA/transfection reagent complex by mixing the CDK2-NanoLuc® expression vector with the transfection reagent in Opti-MEM™ according to the manufacturer's protocol.
-
Incubate the mixture at room temperature for 15-20 minutes.
-
Add the transfection complex to a suspension of HEK293 cells.
-
Incubate the cells for 24 hours to allow for protein expression.
-
NanoBRET Assay Procedure
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Plate the cells into a white, 384-well assay plate at a density of 2 x 10^5 cells/mL.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.
-
Add the this compound dilutions and the tracer to the appropriate wells of the assay plate. Include vehicle-only (DMSO) and no-compound controls.
-
-
Incubation:
-
Equilibrate the assay plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.
-
Add the substrate mixture to all wells of the assay plate.
-
Read the plate within 10-20 minutes on a luminometer equipped with 450 nm (donor) and 610 nm (acceptor) emission filters.
-
Data Analysis
-
Calculate BRET Ratio: The BRET ratio is calculated for each well by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
BRET Ratio = Emission at 610 nm / Emission at 450 nm
-
-
Normalize Data: Normalize the BRET ratios to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Generate Dose-Response Curve: Plot the normalized BRET ratios against the logarithm of the this compound concentration.
-
Determine IC50: Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of tracer binding.
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and physiologically relevant method for quantifying the intracellular binding of this compound to its target, CDK2. The detailed protocol and data presented in these application notes will enable researchers to accurately assess the potency and selectivity of this compound and other CDK2 inhibitors in a live-cell context, facilitating drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of this compound: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
- 8. reactionbiology.com [reactionbiology.com]
- 9. news-medical.net [news-medical.net]
- 10. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Western Blot Protocol for Detecting pRB Phosphorylation Following AZD8421 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The Retinoblastoma protein (pRb) is a critical tumor suppressor that functions as a gatekeeper of the cell cycle, primarily by controlling the transition from the G1 to the S phase.[1] The activity of pRb is tightly regulated by phosphorylation, a post-translational modification carried out by Cyclin-Dependent Kinases (CDKs). In its hypophosphorylated (active) state, pRb binds to the E2F family of transcription factors, repressing the expression of genes required for DNA synthesis.[2] As cells prepare to divide, sequential phosphorylation by CDK4/6-Cyclin D and CDK2-Cyclin E complexes inactivates pRb, causing it to release E2F and allowing cell cycle progression.[3][4]
AZD8421 is a potent and highly selective inhibitor of CDK2, with an IC50 value of 9 nM.[5][6][7] By specifically targeting CDK2, this compound prevents the hyperphosphorylation of pRb, thereby holding cells in the G1 phase and inhibiting proliferation.[5][8] This mechanism makes this compound a promising therapeutic agent for cancers with dysregulated cell cycles, such as those with Cyclin E (CCNE1) amplification.[5]
This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the dose-dependent effects of this compound on pRb phosphorylation in cancer cell lines. The assay serves as a direct measure of the pharmacodynamic activity of this compound on its intended target.
Signaling Pathway and Drug Mechanism
The following diagram illustrates the CDK2/pRb signaling pathway and the mechanism of action for this compound.
Caption: this compound inhibits the Cyclin E/CDK2 complex, preventing pRb phosphorylation.
Experimental Protocol
This protocol is optimized for assessing pRb phosphorylation in a relevant cancer cell line (e.g., OVCAR3 for ovarian cancer or various breast cancer lines) following treatment with this compound.
Materials and Reagents
| Category | Item | Notes |
| Drug Compound | This compound | Prepare stock solution in DMSO. Store at -20°C or -80°C.[7] |
| Cell Culture | Appropriate cancer cell line (e.g., OVCAR3) | |
| Cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin | ||
| 6-well tissue culture plates | ||
| Ice-cold Phosphate-Buffered Saline (PBS) | ||
| Lysis & Quantification | Phospho-safe Lysis Buffer (see recipe below) | Must contain protease and phosphatase inhibitors.[9][10] |
| Cell Scraper | ||
| Microcentrifuge tubes | Pre-chilled. | |
| BCA Protein Assay Kit | For accurate protein quantification.[11] | |
| SDS-PAGE & Transfer | 4X Laemmli Sample Buffer | |
| Tris-Glycine SDS-PAGE Gels (e.g., 4-12% gradient) | pRb is ~110 kDa.[12] | |
| Pre-stained Protein Ladder | ||
| Electrophoresis running buffer | ||
| PVDF or Nitrocellulose membrane (0.45 µm) | [1] | |
| Transfer buffer | ||
| Electrophoresis and transfer apparatus | ||
| Immunoblotting | Tris-Buffered Saline with 0.1% Tween-20 (TBST) | Avoid PBS-based buffers.[10] |
| Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST | Avoid using milk.[13][14] | |
| Primary Antibodies (see table below) | ||
| HRP-conjugated Secondary Antibody | Anti-rabbit or anti-mouse IgG, depending on primary.[1] | |
| Detection | Enhanced Chemiluminescence (ECL) Substrate | |
| Western blot imaging system |
Reagent Preparation
-
Phospho-safe Lysis Buffer (Modified RIPA):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.25% Sodium deoxycholate
-
Add Fresh Before Use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail 2 & 3 (or 1 mM NaF, 1 mM Na3VO4, 10 mM β-glycerophosphate).[15]
-
Antibody Recommendations
| Antibody Target | Type | Example Source (Cat#) | Dilution | Purpose |
| Phospho-pRb (Ser807/811) | Rabbit Polyclonal | Cell Signaling Technology (#9308) | 1:1000 | Detects CDK-mediated phosphorylation.[16] |
| Phospho-pRb (Ser612) | Rabbit Polyclonal | Gene Tex (GTX24777) | 1:1000 | An alternative or additional phosphorylation site.[1] |
| Total pRb | Mouse Monoclonal | Cell Signaling Technology (#9309) | 1:1000 | Normalization control.[1][17] |
| GAPDH or β-actin | Mouse/Rabbit | Varies | 1:1000 - 1:5000 | Loading control. |
Step-by-Step Methodology
Cell Culture and this compound Treatment
a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to attach and grow for 24 hours. c. Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0 nM (vehicle control, DMSO), 10 nM, 50 nM, 100 nM, and 500 nM.[5] d. Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).
Cell Lysis and Protein Quantification
a. After treatment, place the culture plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS.[11] c. Add 100-150 µL of ice-cold Phospho-safe Lysis Buffer to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11] e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11] g. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. h. Determine the protein concentration of each sample using a BCA assay according to the manufacturer’s instructions.
Sample Preparation and SDS-PAGE
a. Normalize all samples to the same protein concentration using lysis buffer. b. Add 4X Laemmli sample buffer to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14] d. Load equal amounts of protein (20-40 µg) per lane into an SDS-PAGE gel. Include a pre-stained protein ladder. e. Run the gel according to the manufacturer’s recommendations until adequate separation is achieved.
Protein Transfer
a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you may briefly stain the membrane with Ponceau S to confirm successful and even transfer. Destain with TBST.
Immunoblotting
a. Place the membrane in a container with Blocking Buffer (5% BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation.[14] b. Discard the blocking buffer and add the primary antibody against phospho-pRb, diluted in fresh blocking buffer. c. Incubate overnight at 4°C with gentle agitation. d. The next day, wash the membrane three times for 10 minutes each with TBST.[11] e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
a. Prepare the ECL substrate according to the manufacturer’s instructions and apply it evenly to the membrane. b. Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation. c. Stripping and Re-probing: After imaging, the membrane can be stripped using a mild stripping buffer and re-probed for total pRb and a loading control (e.g., GAPDH). This is critical for accurate quantification.[1] d. Quantify the band intensities using densitometry software. Calculate the ratio of phospho-pRb to total pRb for each sample to normalize for any variations in protein levels.
Western Blot Workflow
The diagram below provides a high-level overview of the Western blot workflow.
Caption: Key stages of the Western blot protocol for pRb phosphorylation analysis.
Data Presentation
Quantitative data from the densitometry analysis should be summarized in a table to clearly demonstrate the dose-dependent effect of this compound.
Table 1: Densitometry Analysis of pRb Phosphorylation
| This compound Conc. (nM) | Phospho-pRb (Ser807/811) Intensity | Total pRb Intensity | Normalized Ratio (p-pRb / Total pRb) | % Inhibition (vs. Vehicle) |
| 0 (Vehicle) | Value | Value | 1.00 (Reference) | 0% |
| 10 | Value | Value | Calculated Value | Calculated % |
| 50 | Value | Value | Calculated Value | Calculated % |
| 100 | Value | Value | Calculated Value | Calculated % |
| 500 | Value | Value | Calculated Value | Calculated % |
Data should be presented as mean ± standard deviation from at least three independent experiments.
By following this detailed protocol, researchers can reliably assess the in-vitro efficacy of this compound in inhibiting CDK2-mediated pRb phosphorylation, providing crucial data for drug development and mechanistic studies.
References
- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclin-dependent kinase 2 by p21 is necessary for retinoblastoma protein-mediated G1 arrest after γ-irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation‐dependent and ‐independent functions of p130 cooperate to evoke a sustained G1 block | The EMBO Journal [link.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. stratech.co.uk [stratech.co.uk]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
AZD8421: Unveiling Cell Cycle Dynamics through Flow Cytometry
Application Notes and Protocols for Researchers
Introduction
AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] By targeting CDK2, this compound effectively halts the proliferation of cancer cells, primarily by inducing a G1/S phase cell cycle arrest and promoting senescence.[2][4][5][6] These application notes provide a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium (B1200493) iodide (PI) staining, a standard method for assessing DNA content.[7][8] This information is crucial for researchers in oncology, drug development, and cell biology seeking to understand and quantify the cytostatic effects of this next-generation CDK2 inhibitor.
Mechanism of Action: CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the transition from the G1 to the S phase of the cell cycle.[5][6] It phosphorylates key substrates, including the retinoblastoma protein (pRB), leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication. This compound selectively binds to and inhibits the kinase activity of CDK2, preventing pRB phosphorylation.[2][3][4] This action maintains pRB in its active, hypophosphorylated state, sequestering E2F and thereby blocking entry into the S phase, resulting in a G1/S arrest.[4][5][6]
Data Presentation: Quantifying the Impact of this compound on the Cell Cycle
The following table summarizes hypothetical, yet expected, quantitative data from a cell cycle analysis experiment using a relevant cancer cell line (e.g., OVCAR3, known for CCNE1 amplification) treated with varying concentrations of this compound for 48 hours.[5]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (10 nM) | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.9 |
| This compound (50 nM) | 78.4 ± 4.2 | 10.3 ± 1.7 | 11.3 ± 1.5 |
| This compound (100 nM) | 85.1 ± 4.8 | 5.6 ± 1.1 | 9.3 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
This compound (Stock solution in DMSO)
-
Cancer cell line (e.g., OVCAR3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol for Cell Culture and this compound Treatment
-
Cell Seeding: Seed the selected cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (approximately 60-70% confluency).
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol for Cell Staining and Flow Cytometry Analysis
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a 15 mL conical tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[8][9]
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.[9]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[8]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[10]
-
-
Flow Cytometry Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate channel (e.g., FL-2 or FL-3).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have twice the DNA content (4N), and the S phase will be the region between these two peaks.
-
Visualizations
Caption: this compound inhibits CDK2, preventing pRB phosphorylation and blocking G1/S transition.
Caption: Experimental workflow for this compound cell cycle analysis by flow cytometry.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 3. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols: Senescence-Associated β-Galactosidase (SA-β-gal) Staining Following AZD8421 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound has been shown to suppress the phosphorylation of the retinoblastoma protein (pRB), leading to cell cycle arrest and the induction of cellular senescence, particularly in cancer cells with amplification of CCNE1, the gene encoding Cyclin E1. One of the most widely used biomarkers for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.
These application notes provide a detailed protocol for inducing senescence in cancer cells using this compound and subsequently detecting it via SA-β-gal staining. The provided methodologies are synthesized from established protocols and the known mechanism of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data representing the expected outcome of SA-β-gal staining after treating a CCNE1-amplified cancer cell line, such as OVCAR3, with this compound. This data is for illustrative purposes and actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
| Treatment Group | This compound Concentration (nM) | Percentage of SA-β-gal Positive Cells (%) | Standard Deviation | P-value (vs. Vehicle Control) |
| Vehicle Control (DMSO) | 0 | 5.2 | ± 1.5 | - |
| This compound | 10 | 15.8 | ± 2.1 | < 0.05 |
| This compound | 50 | 42.5 | ± 4.3 | < 0.01 |
| This compound | 100 | 68.3 | ± 5.9 | < 0.001 |
Experimental Protocols
This section details the methodologies for cell culture, this compound treatment, and subsequent SA-β-gal staining.
Materials
-
CCNE1-amplified cancer cell line (e.g., OVCAR3)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal Staining Solution (see recipe below)
-
Sterile tissue culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
-
Brightfield microscope
SA-β-gal Staining Solution Recipe
To prepare 10 ml of staining solution (sufficient for a 6-well plate):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| X-gal | 20 mg/ml in DMF | 500 µl | 1 mg/ml |
| Potassium Ferrocyanide | 150 mM | 333 µl | 5 mM |
| Potassium Ferricyanide | 150 mM | 333 µl | 5 mM |
| MgCl2 | 1 M | 20 µl | 2 mM |
| NaCl | 5 M | 300 µl | 150 mM |
| 40 mM Citric Acid/Sodium Phosphate Buffer, pH 6.0 | - | to 10 ml | - |
Note: Prepare the staining solution fresh on the day of use. Store stock solutions appropriately.
Experimental Procedure
-
Cell Seeding:
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into 6-well plates at a density that will result in 50-60% confluency at the time of treatment. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a period sufficient to induce senescence, typically 72 to 96 hours. The optimal incubation time should be determined empirically for each cell line.
-
-
SA-β-gal Staining:
-
After the treatment period, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 1 ml of Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the Fixation Solution and wash the cells three times with PBS.
-
Add 1 ml of freshly prepared SA-β-gal Staining Solution to each well.
-
Incubate the plates at 37°C in a non-CO2 incubator overnight (12-16 hours). Protect the plates from light.
-
Observe the cells under a brightfield microscope for the development of a blue color in the cytoplasm, which indicates SA-β-gal activity.
-
-
Quantification:
-
To quantify the percentage of senescent cells, count the number of blue (SA-β-gal positive) cells and the total number of cells in several random fields of view for each well.
-
Calculate the percentage of SA-β-gal positive cells for each treatment group. It is recommended to count at least 300 cells per condition.
-
Perform statistical analysis to determine the significance of the results.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Senescence
Caption: this compound inhibits the CDK2/Cyclin E complex, leading to cellular senescence.
Experimental Workflow for SA-β-gal Staining
Caption: Workflow for SA-β-gal staining after this compound treatment.
Application Notes and Protocols for AZD8421 In Vivo Studies in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies of AZD8421, a selective CDK2 inhibitor, using patient-derived xenograft (PDX) models of breast and ovarian cancer. The protocols outlined below are intended to serve as a detailed framework for preclinical evaluation of this compound as a monotherapy or in combination with other targeted agents.
Introduction to this compound
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] By targeting CDK2, this compound aims to halt the proliferation of cancer cells, particularly in tumors with specific genetic alterations. Preclinical data have shown that this compound is effective in models of breast and ovarian cancer, especially those with Cyclin E1 (CCNE1) amplification or resistance to CDK4/6 inhibitors.[2][3][4][5] Its mechanism of action involves the inhibition of retinoblastoma (Rb) protein phosphorylation, leading to cell cycle arrest at the G1/S transition and cellular senescence.[3][6]
Signaling Pathway of this compound
The diagram below illustrates the canonical CDK2 signaling pathway and the mechanism of action of this compound. In cancer cells with aberrant cell cycle control, Cyclin E binds to and activates CDK2. This complex then phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes necessary for S-phase entry and cell cycle progression. This compound selectively inhibits CDK2, thereby preventing Rb phosphorylation and blocking the G1 to S phase transition.
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance to CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Preparing AZD8421 for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of AZD8421, a potent and highly selective CDK2 inhibitor, for in vivo administration in preclinical research.[1][2] The information is intended to guide researchers in formulating this hydrophobic compound for oral delivery in animal models.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate vehicle for in vivo studies. This compound is a hydrophobic molecule, insoluble in water, which necessitates the use of solubilizing agents for oral administration.[1]
| Property | Value | Reference |
| Molecular Weight | 440.57 g/mol | [1] |
| Solubility in DMSO | 44 mg/mL (99.87 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Physical State | Powder | [1] |
Mechanism of Action: Selective CDK2 Inhibition
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly the G1/S phase transition.[3][4] By inhibiting CDK2, this compound blocks the phosphorylation of the retinoblastoma protein (pRB), leading to cell cycle arrest and a reduction in cancer cell proliferation.[5] Its high selectivity for CDK2 over other CDKs, such as CDK1, CDK4, and CDK6, is a key feature.[1][4] This selectivity is attributed to a specific hydrogen bonding interaction with Lys89, a residue unique to the CDK2 ATP-binding pocket.[4]
Recommended Formulations for Oral Administration
Given this compound's low aqueous solubility, two primary formulation strategies are recommended for oral gavage in animal models. The choice of formulation may depend on the specific experimental requirements and the desired pharmacokinetic profile.
Formulation 1: Aqueous-Based Suspension
This formulation utilizes a combination of a solubilizing agent (PEG300) and a surfactant (Tween 80) to create a homogenous suspension of this compound in an aqueous vehicle.
| Component | Role |
| DMSO | Initial solvent to dissolve this compound |
| PEG300 | Co-solvent to improve drug solubility |
| Tween 80 | Surfactant to enhance stability and prevent precipitation |
| ddH₂O | Aqueous vehicle |
Formulation 2: Oil-Based Suspension
This formulation uses corn oil as the vehicle, which can be suitable for highly lipophilic compounds.
| Component | Role |
| DMSO | Initial solvent to dissolve this compound |
| Corn Oil | Lipid-based vehicle for suspension |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound formulations for oral administration. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Protocol 1: Preparation of Aqueous-Based this compound Suspension
This protocol is based on a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile double-distilled water (ddH₂O)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. In a sterile tube, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 44 mg/mL).[1] Vortex thoroughly to ensure complete dissolution.
-
Add PEG300. To the this compound/DMSO solution, add PEG300. For a 1 mL final volume, this would be 400 µL. Vortex until the solution is clear.
-
Add Tween 80. Add Tween 80 to the mixture. For a 1 mL final volume, this would be 50 µL. Vortex again until the solution is clear and homogenous.
-
Add ddH₂O. Slowly add the ddH₂O to the mixture while vortexing to reach the final desired volume. For a 1 mL final volume, this would be 500 µL.
-
Final Mixing. Vortex the final suspension thoroughly. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution. The final solution should be a clear and homogenous suspension.
-
Administration. Use the freshly prepared suspension for oral gavage immediately.
Protocol 2: Preparation of Oil-Based this compound Suspension
This protocol is based on a formulation of 5% DMSO in corn oil.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. In a sterile tube, dissolve the required amount of this compound powder in DMSO to create a clear stock solution (e.g., 7 mg/mL).[1] Vortex thoroughly.
-
Add Corn Oil. Add the appropriate volume of corn oil to the this compound/DMSO solution. For a 1 mL final volume, add 950 µL of corn oil to 50 µL of the 7 mg/mL this compound stock solution.
-
Final Mixing. Vortex the mixture vigorously to ensure a uniform suspension.
-
Administration. Use the freshly prepared suspension for oral gavage immediately.
Dosing Calculation Example
The following is a sample calculation for preparing a dose of 100 mg/kg for a 25g mouse using Formulation 1.
1. Calculate the total dose for the mouse:
-
Dose (mg) = 100 mg/kg * 0.025 kg = 2.5 mg
2. Determine the volume to be administered:
-
A typical oral gavage volume for a mouse is 10 mL/kg.
-
Volume (mL) = 10 mL/kg * 0.025 kg = 0.25 mL (250 µL)
3. Calculate the required concentration of the dosing solution:
-
Concentration (mg/mL) = 2.5 mg / 0.25 mL = 10 mg/mL
4. Prepare the dosing solution using Protocol 1:
-
To prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of this compound.
-
Follow the steps in Protocol 1, starting with dissolving 10 mg of this compound in 50 µL of DMSO, followed by the addition of 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of ddH₂O.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound.
Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should adhere to all institutional and national guidelines for animal welfare and handling. The specific formulation and dosing regimen may need to be optimized for different animal models and experimental objectives.
References
Application Notes and Protocols for AZD8421 in ER+ HER2- Breast Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of AZD8421, a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, for studying Estrogen Receptor-positive (ER+), Human Epidermal Growth Factor Receptor 2-negative (HER2-) breast cancer xenografts. The protocols outlined below are based on available preclinical data and established methodologies for in vivo breast cancer modeling.
Introduction
This compound is an orally bioavailable, potent, and highly selective inhibitor of CDK2.[1] In ER+ HER2- breast cancer, particularly in models resistant to CDK4/6 inhibitors, dysregulation of the cell cycle can be driven by CDK2 activity.[2] this compound targets this vulnerability by inducing G1/S phase cell cycle arrest and inhibiting tumor proliferation.[3][4][5] Preclinical studies have demonstrated the efficacy of this compound as both a monotherapy and in combination with CDK4/6 inhibitors in patient-derived xenograft (PDX) models of ER+ breast cancer.[3]
Mechanism of Action
This compound selectively inhibits CDK2, a key regulator of the G1 to S phase transition in the cell cycle.[6] By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[3][4] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA replication and cell cycle progression.[5] This ultimately leads to cell cycle arrest at the G1/S checkpoint and a reduction in tumor cell proliferation.[3][5]
Data Presentation
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/Target | IC50 | Citation |
| In-cell binding | CDK2 | 0.009 µM | [3] |
| Cell Proliferation | OVCAR3 (CCNE1 amplified) | 69 nM | [5] |
| Endogenous Phospho-substrate | - | 58 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosage | Outcome | Citation |
| ER+ Breast Cancer (CDK4/6-resistant) | PDX | This compound Monotherapy | Not Specified | Efficacy Demonstrated | [3] |
| ER+ Breast Cancer (CDK4/6-resistant) | PDX | This compound + Palbociclib | Not Specified | Efficacy Demonstrated | [5] |
| Ovarian Cancer (CCNE1 amplified) | OVCAR3 | This compound Monotherapy | Not Specified | Robust Antitumor Activity | [3] |
| Ovarian Cancer (Cyclin E1 overexpressed) | PDX (OV0857) | This compound Monotherapy | Not Specified | Robust Antitumor Activity | [3] |
| Not Specified | Not Specified | This compound + Ribociclib | 100 mg/kg (p.o., 5 d) | Markedly reduced MKI67, p130 phosphorylation, E2F1, and cyclin A2 levels | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting preclinical studies with this compound in ER+ HER2- breast cancer xenografts.
Protocol 1: Establishment of ER+ HER2- Patient-Derived Xenografts (PDXs)
This protocol outlines the procedure for establishing PDX models from patient tumor tissue.
Materials:
-
Fresh ER+ HER2- breast cancer tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID/IL2γ-receptor null - NSG)
-
Matrigel (Corning)
-
Sterile surgical instruments
-
Anesthesia (e.g., Isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Processing:
-
Collect fresh tumor tissue in a sterile container with transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with sterile PBS containing antibiotics.
-
Mechanically mince the tumor tissue into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Prepare a subcutaneous pocket on the flank of the mouse.
-
Mix the tumor fragments with an equal volume of Matrigel.
-
Implant the tumor-Matrigel mixture into the subcutaneous pocket.
-
Suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once tumors reach a certain volume (e.g., 150-200 mm³), they are considered established (Passage 0).
-
-
Passaging:
-
When tumors reach a size of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Process the tumor tissue as described in step 1 and implant into new recipient mice for expansion (Passage 1, 2, etc.).
-
Protocol 2: this compound Efficacy Study in ER+ HER2- Breast Cancer Xenografts
This protocol describes a typical in vivo efficacy study design.
Materials:
-
Established ER+ HER2- breast cancer xenograft-bearing mice (tumors ~150-200 mm³)
-
This compound (formulated for oral administration)
-
Vehicle control
-
CDK4/6 inhibitor (e.g., Palbociclib, formulated for oral administration), for combination studies
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Randomization:
-
Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle, this compound monotherapy, CDK4/6 inhibitor monotherapy, this compound + CDK4/6 inhibitor combination). Ensure even distribution of tumor volumes across groups.
-
-
Drug Administration:
-
This compound Monotherapy: Based on available preclinical data in other models, a starting dose of 100 mg/kg, administered orally once or twice daily, is a reasonable starting point. Dose-response studies are recommended.
-
Combination Therapy: Administer this compound as above, in combination with a clinically relevant dose of a CDK4/6 inhibitor (e.g., Palbociclib at a standard preclinical dose).
-
Vehicle Control: Administer the corresponding vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or after a fixed duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for pharmacodynamic marker analysis (e.g., Western blot for pRb, immunohistochemistry for Ki67).
-
Conclusion
This compound represents a promising therapeutic agent for ER+ HER2- breast cancer, particularly in the context of resistance to current standard-of-care therapies. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further investigate the efficacy and mechanism of action of this compound in relevant breast cancer xenograft models. Further optimization of dosing and scheduling in specific ER+ HER2- models is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 3. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. clinicaltrials.eu [clinicaltrials.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing AZD8421 Concentration for Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of AZD8421 in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Cyclin-dependent Kinase 2 (CDK2), a key protein involved in cell cycle progression.[1][2][3] By inhibiting CDK2, this compound can block the G1/S phase transition of the cell cycle, suppress the phosphorylation of the Retinoblastoma protein (pRB), and induce senescence, thereby inhibiting the proliferation of cancer cells.[2][4][5] It is being investigated for its potential in treating advanced solid tumors, such as breast and ovarian cancer, particularly those with high levels of Cyclin E1 (CCNE1) or those that have developed resistance to CDK4/6 inhibitors.[1][4][6]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: A good starting point is to perform a dose-response experiment using a wide, logarithmic dilution series, for example, from 1 nM to 10 µM.[7] This range effectively brackets the known biochemical and cellular IC50 values of this compound, which are in the low nanomolar range for its target and sensitive cell lines.[2][5] For instance, the biochemical IC50 for CDK2 is approximately 9 nM, and the anti-proliferative IC50 in the CCNE1-amplified OVCAR3 cell line is 69 nM.[2][5][8]
Q3: How do I determine the optimal concentration for my specific cell line?
A3: The optimal concentration is cell-line dependent and must be determined empirically. The recommended approach is to perform a dose-response analysis to determine the IC50 value (the concentration that produces 50% of the maximal inhibitory effect) for your specific biological endpoint (e.g., inhibition of proliferation, target phosphorylation).[9][10] This involves treating your cells with a range of this compound concentrations and measuring the effect. A cytotoxicity assay should be run in parallel to ensure the observed effects are not simply due to cell death.[7]
Q4: How should I prepare and handle this compound stock solutions?
A4: Most small molecule inhibitors, including likely this compound, are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[9] It is critical to ensure the final concentration of DMSO in your cell culture medium is very low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7] Stock solutions should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[7]
Q5: I'm not seeing any effect from this compound. What are the possible reasons?
A5: Several factors could be at play:
-
Insensitive Cell Line: Your cell line may not depend on CDK2 for proliferation or may lack the necessary biomarkers, such as CCNE1 amplification.[5] The IC50 for a non-amplified cell line like SKOV3 was much higher (2.05 µM) than for the amplified OVCAR3 line (69 nM).[5]
-
Concentration Too Low: The concentrations tested may be insufficient to inhibit the target in your specific cellular context.
-
Compound Instability: Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.[7]
-
Assay Issues: Use a positive control to confirm your assay is working correctly. Also, consider that components in the culture medium, like serum proteins, can bind to the inhibitor and reduce its effective concentration.[7]
Troubleshooting Guide
Problem: High variability or inconsistent results in my assay.
-
Possible Cause: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Possible Cause: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper technique. For multi-well plates, be consistent with the timing and method of reagent addition.[11]
-
Problem: Significant cell death is observed even at low concentrations of this compound.
-
Possible Cause: High Sensitivity of Cell Line. Your cells may be exceptionally sensitive to CDK2 inhibition.
-
Solution: Perform a detailed cytotoxicity assay (e.g., MTT, CellTiter-Glo) to define the cytotoxic concentration range. Consider using lower concentrations and shorter incubation times.[9]
-
-
Possible Cause: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
Problem: The dose-response curve is flat or does not follow a standard sigmoidal shape.
-
Possible Cause: Incorrect Concentration Range. The concentrations tested may be too high (on the top plateau) or too low (on the bottom plateau).
-
Solution: Expand your concentration range. Use a wider serial dilution (e.g., 1 nM to 100 µM) to capture the full curve.[7]
-
-
Possible Cause: Compound Solubility Issues. The inhibitor may be precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the wells for any precipitate. If needed, prepare fresh dilutions and ensure the compound is fully dissolved in the stock solution.
-
-
Possible Cause: Assay Interference. The compound may interfere with the assay readout itself (e.g., autofluorescence).
-
Solution: Run a control with the compound in cell-free media to check for any direct effect on the assay reagents or signal.
-
Data Presentation
Table 1: Reported Cellular IC50 Values for this compound
| Assay Type | Cell Line | Biomarker Status | IC50 Value | Citation |
| Target Engagement (CDK2) | - | - | 9 nM | [2][3][5] |
| Endogenous Substrate Phos. | - | - | 58 nM | [5][12] |
| Cell Proliferation | OVCAR3 (Ovarian) | CCNE1 Amplified | 69 nM | [2][5][8] |
| Cell Proliferation | SKOV3 (Ovarian) | CCNE1 Non-Amplified | 2.05 µM | [5] |
| Cell Proliferation (EdU) | OVCAR3 (Ovarian) | CCNE1 Amplified | 222 nM | [13] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound via Dose-Response Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells into a 96-well, tissue culture-treated plate at a pre-determined optimal density. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in culture medium. A common approach is a 1:3 or 1:5 dilution series starting from a top concentration of 10 µM.
-
Prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-treatment control.[9]
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your cell line's doubling time and the assay endpoint (typically 48-72 hours).[7]
-
-
Assay Measurement:
-
Quantify the biological response of interest (e.g., cell viability using an MTT assay as described below, or target phosphorylation via In-Cell Western).
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability or 0% inhibition).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using non-linear regression analysis to determine the IC50 value.[10][14]
-
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol measures cellular metabolic activity as an indicator of cell viability.[15][16]
-
Follow Steps 1-4 from the Dose-Response protocol above.
-
Add MTT Reagent:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17][18]
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[9][17]
-
-
Solubilize Formazan Crystals:
-
Measure Absorbance:
Visualizations
Caption: Mechanism of Action for this compound, a selective CDK2 inhibitor.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
AZD8421 Technical Support Center: Solubility and Handling Guide
Welcome to the technical support center for AZD8421. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the solubility of this compound in DMSO and its application in cell culture media. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to conduct their experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The recommended solvent for dissolving this compound powder is dimethyl sulfoxide (B87167) (DMSO). It is advisable to use anhydrous DMSO, as its moisture-absorbing properties can reduce the solubility of the compound.[1] For complete dissolution, sonication may be required.[2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported at different concentrations. One source indicates a solubility of 100 mg/mL (226.98 mM), while another reports 44 mg/mL (99.87 mM).[1][2] It is recommended to start with a lower concentration and ensure the compound is fully dissolved before use.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to your desired concentration, for example, 10 mM.[2] To aid dissolution, you can gently warm the solution and use sonication.[3] It is crucial to ensure the compound is completely dissolved before storing or further diluting.
Q4: How should I store the this compound stock solution?
A4: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to a year. For shorter-term storage, -20°C for up to one month is acceptable.[1]
Q5: Can I dissolve this compound directly in cell culture media?
A5: No, this compound is reported to be insoluble in water.[1] Therefore, it is not recommended to dissolve it directly in aqueous solutions like cell culture media. The standard procedure is to first prepare a concentrated stock solution in DMSO.
Q6: My this compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?
A6: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds. Here are some steps to mitigate this:
-
Lower the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and some can tolerate up to 1%.[4] Keeping the DMSO concentration as low as possible can help.
-
Increase the volume of media: Instead of adding a small volume of concentrated stock to a small volume of media, try adding your DMSO stock to a larger volume of pre-warmed media while gently vortexing.
-
Stepwise dilution: For sensitive experiments, consider a serial dilution approach.
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in DMSO. | 1. The concentration is too high.2. Insufficient mixing.3. Presence of moisture in DMSO.[1] | 1. Try a lower concentration.2. Use sonication or gentle warming to aid dissolution.[2][3]3. Use fresh, anhydrous DMSO.[1] |
| Precipitation occurs in the cell culture medium. | 1. The aqueous solubility of this compound is exceeded.2. The final DMSO concentration is too high, causing it to precipitate out. | 1. Lower the final concentration of this compound in the media.2. Ensure the final DMSO concentration in the cell culture is low (ideally ≤ 0.5%).[4]3. Add the DMSO stock to pre-warmed media with gentle agitation.[5] |
| Inconsistent experimental results. | 1. Incomplete dissolution of the stock solution.2. Degradation of this compound in the stock solution due to improper storage.3. Instability of this compound in the cell culture medium over time.[5] | 1. Visually inspect the stock solution for any precipitate before each use. If necessary, gently warm and sonicate to redissolve.2. Aliquot stock solutions and store them at the recommended temperatures to avoid freeze-thaw cycles.[1]3. For long-term experiments, consider replenishing the media with freshly prepared this compound solution at regular intervals. |
| Observed cytotoxicity in control cells treated with DMSO. | 1. The final DMSO concentration is too high for the specific cell line. | 1. Perform a dose-response curve to determine the maximum tolerable DMSO concentration for your cell line.[4] Most cell lines tolerate 0.5% DMSO, but sensitive or primary cells may require lower concentrations.[4] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[2] | 226.98 mM | Sonication may be required.[2] |
| DMSO | 44 mg/mL[1] | 99.87 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Water | Insoluble[1] | N/A | |
| Cell Culture Media | Not directly soluble. Requires a DMSO stock solution for dilution. | Dependent on final dilution and DMSO concentration. | Risk of precipitation if the final concentration is too high. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration |
| DMSO Stock Solution | -80°C | Up to 1 year[1] |
| DMSO Stock Solution | -20°C | Up to 1 month[1][2] |
| Working solution in cell culture media | 37°C (in incubator) | Recommended to be prepared fresh for each experiment.[3] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol outlines the steps for preparing a final working solution of this compound in cell culture medium from a DMSO stock solution.
-
Prepare a 10 mM Stock Solution:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, use a sonicator or gentle warming to ensure the compound is fully dissolved.
-
Visually inspect the solution to confirm there is no precipitate.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
To minimize the amount of DMSO added to your final culture volume, it is good practice to perform one or more intermediate dilutions in cell culture medium or a suitable buffer (e.g., PBS).
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (e.g., RPMI + 10% FBS) to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution to achieve your desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration of this compound.
-
Diagrams
Caption: Workflow for preparing this compound working solution.
References
AZD8421 Technical Support Center: Preventing Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of AZD8421, a selective CDK2 inhibitor. Particular focus is given to preventing precipitation in aqueous solutions, a common challenge encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is practically insoluble in water. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO). A recent publication has reported the aqueous solubility of this compound at pH 7.4 to be 1150 µM.[1] For in vivo studies, specific formulations using a combination of solvents are recommended to achieve a clear solution.
Q2: I observed precipitation when diluting my this compound DMSO stock solution in cell culture medium. What is causing this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds like this compound. This occurs because the compound is much less soluble in the aqueous environment of the cell culture medium compared to the highly concentrated DMSO stock.
To prevent this, it is crucial to:
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to get closer to your final desired concentration. Then, add this diluted DMSO solution to your aqueous medium.
-
Add the DMSO stock to the aqueous medium slowly: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or mixing. Do not add the aqueous medium to the DMSO stock.[2]
-
Keep the final DMSO concentration low: The final concentration of DMSO in your cell culture medium should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced toxicity to the cells.[3]
-
Warm the aqueous medium: Gently warming the cell culture medium to 37°C before adding the this compound/DMSO solution can sometimes help improve solubility.
Q3: What is a reliable method for preparing a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10 mM or higher.[4][5] The solubility in DMSO is reported to be as high as 100 mg/mL (226.98 mM), and using an ultrasonic bath can aid in dissolution.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5]
Q4: How should I store this compound solutions?
A4: this compound powder is stable for years when stored at -20°C.[6] Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5] Avoid repeated freeze-thaw cycles.[3][5] Aqueous working solutions should be prepared fresh for each experiment.
Troubleshooting Guide: this compound Precipitation
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO | The compound has not fully dissolved. | Use an ultrasonic bath to aid dissolution. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[7] |
| Precipitation observed in cell culture wells after incubation | The compound has come out of solution over time due to instability or exceeding its solubility limit in the final aqueous medium. | Ensure the final concentration of this compound is below its aqueous solubility limit. Minimize the final DMSO concentration. Prepare fresh dilutions for each experiment. |
| Cloudy or hazy appearance of the final working solution | Micro-precipitation is occurring. | Filter the final working solution through a 0.22 µm sterile filter before adding to cells. Re-evaluate your dilution method, ensuring a slow, stepwise addition to the aqueous medium. |
| Inconsistent experimental results | Precipitation may be leading to inaccurate concentrations of the active compound. | Visually inspect all solutions for any signs of precipitation before use. If precipitation is suspected, prepare fresh solutions following the recommended guidelines. |
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Molar Concentration | Reference |
| DMSO | 100 mg/mL | 226.98 mM | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 5.67 mM | [4][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 5.67 mM | [4][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.67 mM | [4][5] |
| Aqueous Buffer (pH 7.4) | 1150 µM | 1.15 mM | [1] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay with this compound
This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Selected cancer cell line (e.g., OVCAR3, which is CCNE1 amplified)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
References
Technical Support Center: Managing AZD8421 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing potential toxicities associated with the selective CDK2 inhibitor, AZD8421, in preclinical animal models. While specific toxicology data for this compound in animal models is not yet publicly available, this guide offers insights based on its mechanism of action and the known effects of other cyclin-dependent kinase (CDK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation.[1][2] By inhibiting CDK2, this compound blocks the phosphorylation of retinoblastoma protein (pRb), leading to cell cycle arrest in the G1/S phase and the induction of senescence, thereby inhibiting cancer cell proliferation.[1] It is being investigated for use in cancers that have developed resistance to CDK4/6 inhibitors, particularly in ER+ HER2- advanced breast cancer and high-grade serous ovarian cancer.[3]
Q2: What makes this compound different from first-generation CDK2 inhibitors?
First-generation CDK2 inhibitors often failed in clinical trials due to significant off-target toxicities.[4] this compound is designed to be highly selective for CDK2, with significantly less activity against other kinases, which is anticipated to result in an improved therapeutic index and better tolerability.[5]
Q3: What are the potential or expected toxicities of this compound in animal models?
Specific preclinical toxicology data for this compound has not been publicly disclosed. However, based on its mechanism of action (inhibition of cell cycle progression) and the known class effects of other CDK inhibitors, potential on-target toxicities may include:
-
Hematological Toxicities : As CDK2 is involved in the proliferation of hematopoietic progenitor cells, myelosuppression is a potential side effect. This may manifest as neutropenia, leukopenia, anemia, or thrombocytopenia. Other CDK inhibitors, such as CDK4/6 inhibitors, commonly cause neutropenia.
-
Gastrointestinal Toxicities : Tissues with high cell turnover, such as the gastrointestinal tract lining, may be susceptible to the anti-proliferative effects of this compound. Potential side effects could include diarrhea, nausea, and vomiting.
-
Renal and Hepatic Toxicities : While less common, some CDK inhibitors have been associated with renal and hepatic adverse events. For instance, a pan-CDK inhibitor, AG-024322, caused renal tubular degeneration in monkeys. Therefore, monitoring of kidney and liver function is advisable.
It is important to note that the high selectivity of this compound may mitigate some of these potential toxicities compared to less selective CDK inhibitors.
Troubleshooting Guides
This section provides guidance on how to identify and manage potential adverse events during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15-20%) | Drug toxicity, dehydration, reduced food intake due to malaise. | 1. Increase frequency of animal monitoring. 2. Provide supportive care (e.g., hydration with subcutaneous fluids, palatable and easily accessible food). 3. Consider dose reduction or temporary cessation of treatment. 4. If weight loss is severe and progressive, consider humane euthanasia. |
| Clinical Signs of Distress (e.g., lethargy, hunched posture, ruffled fur) | General toxicity, organ damage. | 1. Perform a thorough clinical examination. 2. Collect blood for complete blood count (CBC) and serum chemistry to assess hematological and organ function. 3. Consider dose reduction. 4. If signs are severe, consider humane euthanasia. |
| Diarrhea or Dehydration | Gastrointestinal toxicity. | 1. Monitor hydration status (skin turgor). 2. Provide supportive care, including subcutaneous fluids. 3. Consider anti-diarrheal medication after consulting with a veterinarian. 4. Adjust dosing as necessary. |
| Abnormal Hematology Results (e.g., low neutrophil count) | Myelosuppression (on-target effect). | 1. Monitor CBCs regularly (e.g., weekly). 2. For moderate to severe neutropenia, consider a "drug holiday" (temporary cessation of treatment) until counts recover. 3. Consider prophylactic antibiotics if severe neutropenia is observed to prevent opportunistic infections. 4. Evaluate the need for dose reduction in subsequent cycles. |
Experimental Protocols
General Health Monitoring in Rodent Models
Objective: To proactively identify and manage potential toxicities associated with this compound administration.
Methodology:
-
Baseline Data Collection: Before the first dose of this compound, record the body weight and perform a thorough clinical assessment of each animal. Collect a baseline blood sample for CBC and serum chemistry analysis.
-
Daily Monitoring:
-
Observe each animal for clinical signs of toxicity, including changes in posture, activity level, fur texture, and signs of dehydration or diarrhea.
-
Record daily body weights.
-
-
Weekly Monitoring:
-
Perform a more detailed clinical examination.
-
Collect blood samples (e.g., via tail vein or saphenous vein) for CBC and serum chemistry analysis. The frequency may be increased if signs of toxicity are observed.
-
-
Endpoint Criteria: Establish clear humane endpoint criteria before the study begins. These should include maximum tolerable body weight loss (e.g., 20%), severe clinical signs of distress, or inability to access food and water.
Dose Formulation for Animal Studies
This compound can be formulated for oral administration in various vehicles. A common formulation involves dissolving the compound in DMSO and then diluting it with corn oil or a mixture of PEG300, Tween80, and water.[2]
Example Protocol for an Oral Formulation: [2]
-
Prepare a stock solution of this compound in DMSO (e.g., 44 mg/mL).
-
For a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This solution should be prepared fresh and used immediately.
Data Summary
In Vitro Potency of this compound
| Target | Assay | IC₅₀ |
| CDK2 | nanoBRET | 9 nM |
| Cell Proliferation (OVCAR3) | Cell-based | 69 nM |
Source: MedchemExpress, Selleck Chemicals[1][2]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits CDK2, preventing pRb phosphorylation and leading to G1/S cell cycle arrest.
Experimental Workflow for Toxicity Assessment
Caption: A typical workflow for monitoring and managing toxicity in animal studies with this compound.
References
- 1. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor AG-024322 in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
cell line-specific responses to AZD8421 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZD8421, a selective CDK2 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4] Its primary mechanism of action is to block the kinase activity of CDK2, which is crucial for the G1 to S phase transition in the cell cycle.[5] Inhibition of CDK2 by this compound leads to the suppression of Retinoblastoma protein (pRB) phosphorylation, resulting in G1/S phase cell cycle arrest and the induction of cellular senescence.[1][5][6][7][8]
Q2: Which cancer cell lines are sensitive to this compound treatment?
Sensitivity to this compound is strongly correlated with the amplification of the CCNE1 gene, which encodes for Cyclin E1, a key binding partner and activator of CDK2.[1][5][6][7][8] Cell lines with CCNE1 amplification, such as the ovarian cancer cell line OVCAR3, demonstrate high sensitivity to this compound.[1][3][5][7][8] In contrast, cell lines without CCNE1 amplification, like the SKOV3 ovarian cancer cell line, are significantly less sensitive.[5][7][8] this compound has also shown efficacy in breast, ovarian, and gastric cancer cell lines with CCNE1 amplification.[6]
Q3: What are the potential mechanisms of resistance to this compound?
Resistance to CDK2 inhibitors like this compound can arise through several mechanisms. Preclinical studies suggest that upregulation of the CDK2 protein itself can confer resistance.[9][10] Another identified mechanism is the selection of pre-existing polyploid cells within a heterogeneous tumor population.[9][10] Additionally, in certain contexts, a "hard-wired cell-cycle buffering mechanism" may allow for the rapid restoration of CDK2 substrate phosphorylation after initial inhibition.[11]
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical data strongly support the use of this compound in combination therapies. Notably, this compound has shown synergistic effects when combined with CDK4/6 inhibitors (such as palbociclib, abemaciclib, and ribociclib), particularly in models of CDK4/6 inhibitor-resistant breast cancer.[1][5][6][7][8] Clinical trials are also evaluating this compound in combination with the next-generation oral Selective Estrogen Receptor Degrader (SERD), camizestrant, for ER+/HER2- advanced breast cancer.[12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variable or lower than expected potency (high IC50) in a CCNE1-amplified cell line. | 1. Suboptimal drug concentration or stability. 2. Cell line misidentification or genetic drift. 3. Issues with the cell viability assay. | 1. Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of stock solutions. 2. Verify the identity of the cell line using short tandem repeat (STR) profiling. Check for changes in CCNE1 copy number. 3. Refer to the detailed Cell Viability Assay protocol below and ensure all steps are followed correctly. |
| No significant inhibition of pRB phosphorylation observed after treatment. | 1. Insufficient drug concentration or treatment duration. 2. Technical issues with the Western blot procedure. 3. Altered upstream or downstream signaling pathways. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for pRB phosphorylation inhibition in your specific cell line. 2. Refer to the detailed Western Blotting protocol below. Ensure the use of appropriate antibodies and controls. 3. Investigate the status of key proteins in the CDK2-Rb pathway. |
| Inconsistent cell cycle arrest results. | 1. Asynchrony of the cell population. 2. Incorrect fixation or staining for flow cytometry. 3. Cell line-specific differences in cell cycle kinetics. | 1. Consider serum starvation to synchronize cells before treatment. 2. Follow the detailed Cell Cycle Analysis protocol carefully, paying close attention to fixation and staining steps. 3. Characterize the baseline cell cycle profile of your cell line and optimize treatment duration accordingly. |
| Low or no induction of senescence observed. | 1. Insufficient treatment duration. 2. The chosen cell line may undergo apoptosis instead of senescence in response to CDK2 inhibition. 3. Technical issues with the senescence assay. | 1. Senescence is a delayed response; extend the treatment and observation period (e.g., 5-7 days). 2. Perform an apoptosis assay (e.g., Annexin V/PI staining) to assess for programmed cell death. 3. Refer to the detailed Senescence-Associated β-Galactosidase Staining protocol. |
Data Presentation
Table 1: In Vitro Potency of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | IC50 (Proliferation) | Reference |
| OVCAR3 | Ovarian Cancer | Amplified | 69 nM | [3][5][7][8] |
| SKOV3 | Ovarian Cancer | Not Amplified | 2.05 µM | [5][7][8] |
Table 2: Selectivity of this compound for CDK2 Over Other Kinases
| Kinase | Measurement | Value |
| CDK2 | IC50 (in-cell binding) | 9 nM |
| CDK1, CDK4, CDK6 | Selectivity | High |
| CDK9 | Selectivity (phospho-substrate) | >327-fold |
| Other Kinases (panel of 403) | Inhibition at 1µM | No significant inhibition |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for pRB Phosphorylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Normalize the phospho-Rb signal to total Rb or a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following this compound treatment, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Senescence-Associated β-Galactosidase Staining
-
Fixation: After the desired treatment period, wash the cells in PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate them overnight at 37°C (in a non-CO2 incubator) with the β-galactosidase staining solution (containing X-gal at pH 6.0).
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantification: Count the number of blue-stained cells relative to the total number of cells in several fields of view to determine the percentage of senescent cells.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for evaluating this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AZD-8421) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A first-in-human dose escalation and expansion study to evaluate the safety, and tolerability of this compound alone or in combination in participants with selected advanced or metastatic solid tumors [astrazenecaclinicaltrials.com]
Technical Support Center: CDK2 Inhibitor Cell-based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to evaluate Cyclin-dependent kinase 2 (CDK2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant discrepancy between the IC50 value of my CDK2 inhibitor in a biochemical assay versus a cell-based assay?
A1: This is a common observation and can be attributed to several factors. Biochemical assays measure the direct inhibition of purified CDK2 enzyme, while cell-based assays are influenced by a multitude of cellular factors including:
-
Cell Permeability: The compound may have poor penetration across the cell membrane.[1]
-
Intracellular ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors, reducing their apparent potency.[2]
-
Off-Target Effects: The compound might engage other kinases or cellular targets, leading to complex biological responses that don't solely reflect CDK2 inhibition.[1][3][4] Many CDK inhibitors show activity against multiple CDK family members.[4]
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolism: The compound may be metabolized into less active or inactive forms within the cell.
Q2: My ATP-based cell viability assay (e.g., CellTiter-Glo®) shows a weak response to my CDK2 inhibitor, but I expect a potent anti-proliferative effect. What's wrong?
A2: This is a classic pitfall. CDK2 inhibitors primarily induce cell cycle arrest, particularly at the G1/S transition.[5] This means cells stop dividing but may not die immediately; they can even increase in size and metabolic activity.[6] ATP-based assays measure metabolic activity, so an arrested but metabolically active cell can produce a strong signal, masking the anti-proliferative effect and leading to an underestimation of the inhibitor's potency.[6]
Q3: Which cell line should I choose for my CDK2 inhibitor studies?
A3: The choice of cell line is critical. Key considerations include:
-
CDK2 Dependence: Select cell lines where proliferation is known to be driven by CDK2 activity. This is often the case in cancers with amplification or overexpression of Cyclin E1 (CCNE1).[7][8]
-
Functional Retinoblastoma (Rb) Protein: The CDK2/Cyclin E complex phosphorylates and inactivates the Rb protein to allow cell cycle progression.[7] Cell lines with mutated or absent Rb may be intrinsically resistant to inhibitors targeting this pathway.[6]
-
Genomic Background: Consider the overall genomic and mutational landscape of the cell line, as this can influence sensitivity and resistance mechanisms.
Q4: How can I confirm that my inhibitor is engaging CDK2 inside the cell?
A4: Direct measurement of target engagement is crucial to validate your results. Techniques include:
-
NanoBRET™ Target Engagement Assays: This live-cell method uses bioluminescence resonance energy transfer (BRET) to quantify the binding of an inhibitor to a NanoLuc®-tagged CDK2 protein, providing a direct measure of intracellular affinity.[1][2][9][10]
-
Western Blotting for Phospho-Substrates: Assess the phosphorylation status of known CDK2 substrates, such as Rb (at specific sites), p27, or FOXO1.[4][11][12] A potent inhibitor should decrease the phosphorylation of these targets.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[13]
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure accurate cell counting and a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.[14] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Check the solubility of your inhibitor in the final culture medium. If precipitation is observed, consider using a lower concentration or a different solvent system. |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing after adding the viability reagent to avoid cell lysis and inaccurate readings.[15] |
| Incorrect Incubation Times | Strictly adhere to the incubation times specified in the assay protocol for both drug treatment and reagent incubation.[16][17] |
Problem 2: No Observable Cell Cycle Arrest with Flow Cytometry
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to identify the optimal concentration for inducing cell cycle arrest. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point to observe maximal cell cycle arrest. |
| Cell Line Resistance | The chosen cell line may not be dependent on CDK2 for proliferation or may have resistance mechanisms. Verify CDK2 dependency and consider using an alternative cell line. |
| Poor Fixation/Permeabilization | Ensure proper cell fixation (e.g., with cold 70% ethanol) and permeabilization to allow stoichiometric DNA staining.[14][18] |
| RNase Treatment Failure | If using Propidium Iodide (PI), ensure complete RNA digestion with RNase, as PI can also bind to double-stranded RNA, leading to inaccurate DNA content analysis.[14] |
Experimental Protocols
Protocol 1: Cell Viability using CellTiter-Glo® Luminescent Assay
This protocol is based on quantifying ATP, which signals the presence of metabolically active cells.[17][19]
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the CDK2 inhibitor. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[20]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[18][21][22]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with the CDK2 inhibitor at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at 4°C (or overnight).[14]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution (e.g., PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[14]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel and acquire data for at least 10,000 events per sample.[14]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway in G1/S cell cycle progression.
General Experimental Workflow
Caption: General workflow for characterizing a CDK2 inhibitor in cell-based assays.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low potency of CDK2 inhibitors.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ita.promega.com [ita.promega.com]
- 10. NanoBRET® Target Engagement CDK Selectivity Systems [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. youtube.com [youtube.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 22. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
optimizing fixation and permeabilization for AZD8421 immunofluorescence
Welcome to the technical support center for optimizing your immunofluorescence (IF) experiments involving the selective CDK2 inhibitor, AZD8421. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to ensure you obtain high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of CDK2, the target of this compound?
CDK2 is primarily localized in the nucleoplasm.[1] However, it can also be found in other subcellular compartments, including the plasma membrane, centrosome, basal body, and calyx.[1][2] Its localization can be cell-cycle dependent, with enrichment in Cajal bodies during the G1/S transition and early S phase.[3] Understanding the subcellular localization of CDK2 is critical for designing your immunofluorescence experiment and interpreting the staining pattern.
Q2: How does this compound work and how might it affect my immunofluorescence experiment?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[4][5][6] By inhibiting CDK2, this compound blocks the G1/S transition, leading to cell cycle arrest.[7] While this compound is not expected to directly interfere with the immunodetection of CDK2, its effect on the cell cycle may lead to changes in the intensity and localization of the CDK2 signal. For instance, you might observe an accumulation of cells in the G1 phase, which could alter the overall staining pattern in a cell population.
Q3: I am getting weak or no signal in my CDK2 immunofluorescence. What are the possible causes and solutions?
Weak or no signal is a common issue in immunofluorescence. The table below summarizes potential causes and suggested solutions.
| Possible Cause | Suggested Solution |
| Inappropriate Fixation | The chosen fixation method may be masking the epitope of the CDK2 protein that the antibody recognizes. Try switching from a crosslinking fixative (e.g., paraformaldehyde) to an organic solvent (e.g., cold methanol) or vice versa.[8] |
| Inefficient Permeabilization | For nuclear targets like CDK2, proper permeabilization is crucial. If using a crosslinking fixative, ensure your permeabilization step with a detergent like Triton X-100 or saponin (B1150181) is sufficient. Consider increasing the detergent concentration or incubation time.[9][10] |
| Suboptimal Primary Antibody Concentration | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration.[11] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
| Low CDK2 Expression | The cell line you are using may have low endogenous expression of CDK2. Confirm CDK2 expression levels by western blot. |
| Photobleaching | Fluorophores can be sensitive to light. Minimize exposure of your samples to light during incubation and imaging steps. Use an anti-fade mounting medium.[12] |
Q4: I am observing high background staining in my immunofluorescence experiment. How can I reduce it?
High background can obscure your specific signal. Here are some common causes and how to address them:
| Possible Cause | Suggested Solution |
| Insufficient Blocking | The blocking step is critical to prevent non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA) or normal serum from the secondary antibody's host species).[12] |
| Primary or Secondary Antibody Concentration Too High | High antibody concentrations can lead to non-specific binding. Titrate your primary and secondary antibodies to find the lowest concentration that still provides a good signal-to-noise ratio. |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the number and duration of your wash steps.[11] |
| Autofluorescence | Some cells and tissues have endogenous molecules that fluoresce. Image an unstained control sample to assess the level of autofluorescence. Using fresh fixative solutions can help reduce autofluorescence.[12][13] |
| Dry Samples | Allowing the sample to dry out at any stage can cause non-specific antibody binding and high background. Keep the sample hydrated throughout the protocol. |
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during your this compound and CDK2 immunofluorescence experiments.
Problem 1: Inconsistent Staining Patterns Across Different Treatment Conditions
-
Possible Cause: this compound-induced cell cycle arrest can lead to a more homogenous cell population compared to untreated controls. This can result in a more uniform CDK2 staining pattern in treated cells.
-
Solution: This is an expected biological effect. To confirm that the observed changes are due to this compound's activity, include appropriate controls, such as a vehicle-treated control and a positive control for cell cycle arrest (e.g., another known CDK inhibitor).
Problem 2: Difficulty Imaging Nuclear CDK2 Signal
-
Possible Cause: The nuclear membrane can be a barrier to antibody penetration.
-
Solution: Ensure your permeabilization protocol is optimized for nuclear targets. A common and effective method is to use 0.1-0.5% Triton X-100 in PBS for 10-15 minutes after fixation with paraformaldehyde.[9] For some antibodies, a methanol (B129727) fixation/permeabilization step may be superior.[8]
Problem 3: Signal from Cytoplasmic CDK2 is Obscuring the Nuclear Signal
-
Possible Cause: While primarily nuclear, CDK2 is also present in the cytoplasm.[1][2]
-
Solution: Use a high-resolution confocal microscope to optically section through the cell and visualize the nuclear and cytoplasmic compartments separately. Image analysis software can then be used to quantify the fluorescence intensity specifically within the nucleus.
Experimental Protocols
Here we provide detailed protocols for fixation and permeabilization that can be optimized for your specific cell line and anti-CDK2 antibody.
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This is a standard protocol suitable for many antibodies targeting nuclear proteins.
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and culture until they reach 50-70% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[15]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes at room temperature.[15]
-
Primary Antibody Incubation: Incubate with your primary anti-CDK2 antibody diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation and Permeabilization
This protocol uses an organic solvent to simultaneously fix and permeabilize the cells and can be beneficial for some antibodies.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.[16]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Proceed with step 8 from Protocol 1 and continue with the subsequent steps.
Quantitative Data Summary
Optimizing fixation and permeabilization is key to achieving a good signal-to-noise ratio. The following table provides a hypothetical example of how to quantify and compare the results of different protocols. Fluorescence intensity can be measured using software like ImageJ or Fiji.[17][18]
| Fixation Method | Permeabilization Agent | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 4% PFA | 0.1% Triton X-100 | 850 | 8.5 |
| 4% PFA | 0.5% Triton X-100 | 1200 | 10.2 |
| 4% PFA | 0.1% Saponin | 600 | 6.1 |
| Cold Methanol | N/A | 1500 | 12.5 |
Note: This is example data. Optimal conditions will vary depending on the specific antibody, cell type, and experimental setup.
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway showing this compound inhibition of CDK2.
Immunofluorescence Experimental Workflow
References
- 1. Subcellular - CDK2 - The Human Protein Atlas [proteinatlas.org]
- 2. uniprot.org [uniprot.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Discovery of this compound: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. arigobio.com [arigobio.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells [protocols.io]
- 17. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing AZD8421 Delivery in Poorly Vascularized Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with AZD8421. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to delivering this potent and selective CDK2 inhibitor to poorly vascularized tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to some tumors challenging?
This compound is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] It is being investigated for the treatment of various cancers, including ER+/HER2- advanced breast cancer and high-grade serous ovarian cancer, particularly in the context of resistance to CDK4/6 inhibitors.[3][4] The challenge in delivering this compound, like many small molecule inhibitors, to poorly vascularized tumors lies in the unique pathophysiology of the tumor microenvironment. These tumors are often characterized by:
-
High Interstitial Fluid Pressure: This pressure gradient opposes the movement of drugs from the blood vessels into the tumor tissue.
-
Dense Extracellular Matrix (ECM): A thick network of proteins and other molecules that can act as a physical barrier to drug penetration.[5][6]
-
Hypoxia: Low oxygen levels can alter cellular metabolism and contribute to drug resistance.
Q2: What preclinical models are suitable for studying this compound delivery in poorly vascularized tumors?
Researchers can utilize a variety of in vitro and in vivo models to investigate this compound delivery:
-
3D Tumor Spheroids: These in vitro models mimic the three-dimensional architecture and cell-cell interactions of a tumor, providing a more realistic system to study drug penetration than traditional 2D cell cultures.[7][8]
-
Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are valuable for assessing drug efficacy in a system that closely recapitulates the heterogeneity of human tumors.[1][9] While not all PDX models are inherently poorly vascularized, specific models can be selected or developed to represent this characteristic.
Q3: What are the key pharmacodynamic markers to assess this compound target engagement in tumors?
The primary pharmacodynamic marker for this compound activity is the inhibition of Retinoblastoma (Rb) protein phosphorylation (pRb).[2][10] Reduced levels of pRb indicate that this compound is engaging its target, CDK2, and inhibiting its kinase activity. This can be assessed using techniques like immunohistochemistry (IHC) or western blotting on tumor tissue samples.
Troubleshooting Guides
Problem 1: Low or heterogeneous this compound concentration in tumor tissue.
Possible Causes:
-
Poor tumor vascularity limiting initial drug delivery.
-
High interstitial fluid pressure preventing convective transport.
-
Dense extracellular matrix impeding diffusion.
-
Rapid drug metabolism within the tumor microenvironment.
Troubleshooting Steps & Experimental Protocols:
| Step | Experimental Protocol | Expected Outcome |
| 1. Quantify Intratumoral Drug Concentration | Mass Spectrometry Imaging (MSI): This technique allows for the visualization and quantification of this compound distribution within a tumor section, providing spatial information on drug penetration relative to histological features. | A map of this compound concentration across the tumor, highlighting areas of high and low penetration. |
| 2. Assess Tumor Vascularity | Contrast-Enhanced Ultrasound (CEUS) or Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): These non-invasive imaging techniques can quantify tumor blood flow, vessel permeability, and vascular density. | Quantitative data on the vascular characteristics of the tumor model, allowing for correlation with drug concentration data. |
| 3. Evaluate Combination with Vascular Normalizing Agents | In Vivo Study: Treat tumor-bearing animals with this compound in combination with a low-dose anti-angiogenic agent (e.g., bevacizumab).[11][12][13] | Increased intratumoral concentration of this compound and more homogenous distribution compared to this compound monotherapy. |
| 4. Investigate the Role of the Extracellular Matrix | In Vivo Study with ECM-modifying agents: Co-administer this compound with an agent that degrades components of the ECM, such as hyaluronidase. | Enhanced penetration of this compound deeper into the tumor tissue. |
Problem 2: Lack of pharmacodynamic effect (no reduction in pRb) despite detectable this compound in the tumor.
Possible Causes:
-
Intratumoral drug concentration is below the therapeutic threshold.
-
This compound is sequestered in non-cellular compartments of the tumor.
-
Presence of drug resistance mechanisms downstream of CDK2.
Troubleshooting Steps & Experimental Protocols:
| Step | Experimental Protocol | Expected Outcome |
| 1. Correlate Drug Concentration with PD Effect | Spatially Resolved Pharmacodynamics: Perform MSI to determine this compound concentration and co-register this with immunohistochemistry for pRb on serial tumor sections. | A visual and quantitative correlation between local this compound concentration and the level of pRb inhibition. |
| 2. Assess Target Engagement in 3D Spheroids | 3D Spheroid Penetration and PD Assay: Treat 3D tumor spheroids with this compound. After treatment, dissociate the spheroids and use flow cytometry to analyze pRb levels in cells from different layers of the spheroid (e.g., using a fluorescent dye that penetrates based on distance from the surface). | Determination of the this compound concentration gradient required to achieve target inhibition throughout the spheroid. |
| 3. Investigate Downstream Resistance | Molecular Profiling: Analyze tumor samples for alterations in genes downstream of the CDK2 pathway that could confer resistance. | Identification of potential resistance mechanisms that may require combination therapy to overcome. |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Drug Penetration Assay
Objective: To assess the penetration of this compound into a 3D tumor spheroid model.
Methodology:
-
Spheroid Formation:
-
Culture cancer cells (e.g., OVCAR-3 for ovarian cancer, MCF7 for breast cancer) in ultra-low attachment round-bottom plates to allow for the formation of spheroids over 3-5 days.
-
-
Drug Treatment:
-
Treat the mature spheroids with varying concentrations of this compound for different time points (e.g., 2, 6, 24 hours).
-
-
Sample Preparation for Mass Spectrometry Imaging (MSI):
-
Harvest the spheroids and embed them in a suitable matrix (e.g., gelatin or carboxymethyl cellulose).
-
Cryo-section the embedded spheroids to obtain thin sections (10-20 µm).
-
-
MSI Analysis:
-
Acquire mass spectrometry data across the spheroid section to map the distribution and intensity of the this compound signal.
-
-
Data Analysis:
-
Generate an ion intensity map for this compound to visualize its penetration gradient from the spheroid periphery to the core.
-
Protocol 2: In Vivo Assessment of this compound Target Engagement
Objective: To correlate the intratumoral concentration of this compound with its pharmacodynamic effect in a PDX model.
Methodology:
-
PDX Model and Treatment:
-
Establish PDX models from breast or ovarian cancer patient tumors in immunodeficient mice.
-
Treat the mice with this compound at a clinically relevant dose and schedule.
-
-
Tumor Collection and Processing:
-
At selected time points post-treatment, excise the tumors.
-
Divide the tumor into two sections: one for MSI analysis (flash-frozen) and one for immunohistochemistry (formalin-fixed, paraffin-embedded).
-
-
MSI for Drug Quantification:
-
Perform MSI on the frozen tumor sections to determine the spatial distribution and concentration of this compound.
-
-
Immunohistochemistry for pRb:
-
Perform IHC on the FFPE sections using an antibody specific for phosphorylated Rb.
-
-
Image Co-registration and Analysis:
-
Digitally co-register the MSI data with the IHC images.
-
Quantify the pRb staining intensity in regions of known this compound concentration to establish a dose-response relationship within the tumor.
-
Visualizations
Caption: Simplified signaling pathway showing this compound inhibition of the Cyclin E/CDK2 complex.
Caption: Workflow for in vivo evaluation of this compound delivery and pharmacodynamic effect.
References
- 1. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. A first-in-human dose escalation and expansion study to evaluate the safety, and tolerability of this compound alone or in combination in participants with selected advanced or metastatic solid tumors [astrazenecaclinicaltrials.com]
- 5. The Interplay between Extracellular Matrix Remodeling and Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Interplay between Extracellular Matrix Remodeling and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug penetration and metabolism in 3D cell cultures treated in a 3D printed fluidic device: assessment of irinotecan via MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. thepathologist.com [thepathologist.com]
- 12. Induced Vascular Normalization-Can One Force Tumors to Surrender to a Better Microenvironment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting tumor vascularization: promising strategies for vascular normalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AZD8421 vs. Palbociclib: A Comparative Analysis in CDK4/6 Inhibitor-Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib (B1678290), presents a significant challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. This has spurred the development of novel therapeutic strategies aimed at overcoming this resistance. One promising agent is AZD8421, a selective CDK2 inhibitor. This guide provides a detailed comparison of this compound and palbociclib, with a focus on their efficacy in CDK4/6 inhibitor-resistant cellular models, supported by available preclinical data.
Executive Summary
Palbociclib, a potent and selective inhibitor of CDK4 and CDK6, has transformed the treatment landscape for HR+/HER2- breast cancer. However, acquired resistance, often driven by the upregulation of Cyclin E-CDK2 activity, limits its long-term efficacy. This compound is a novel, highly selective CDK2 inhibitor designed to address this key resistance mechanism. Preclinical evidence suggests that this compound, both as a monotherapy and in combination with palbociclib, shows significant activity in CDK4/6 inhibitor-resistant models. This guide will delve into the mechanisms of action, comparative efficacy, and the underlying signaling pathways.
Mechanism of Action and Resistance
Palbociclib: As a CDK4/6 inhibitor, palbociclib blocks the phosphorylation of the retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, leading to G1 cell cycle arrest and a halt in tumor cell proliferation.
Resistance to Palbociclib: A primary mechanism of acquired resistance to palbociclib involves the bypass of the G1 checkpoint, often mediated by the amplification or overexpression of Cyclin E1 (CCNE1). Cyclin E, in complex with CDK2, can phosphorylate Rb, thereby overriding the blockade imposed by palbociclib and allowing cell cycle progression.
This compound: this compound is a potent and highly selective inhibitor of CDK2. By targeting CDK2, this compound directly counteracts the key driver of resistance to CDK4/6 inhibitors. In cells with elevated Cyclin E/CDK2 activity, this compound can reinstate cell cycle control.
Signaling Pathway Overview
The interplay between the CDK4/6-Cyclin D and CDK2-Cyclin E pathways in cell cycle regulation and the mechanism of palbociclib resistance and this compound action is depicted below.
Comparative Efficacy: In Vitro Data
While direct head-to-head IC50 values for this compound and palbociclib in the same palbociclib-resistant breast cancer cell line are not yet available in peer-reviewed literature, preclinical data from various studies provide strong evidence for the potential of this compound in this setting.
Table 1: Palbociclib Activity in Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Description | Palbociclib IC50 (µM) | Reference |
| MCF7 | Palbociclib-sensitive | ~0.75 | [1] |
| MCF7-PR | Palbociclib-resistant | ~7.15 | [1] |
Table 2: this compound Activity in Cancer Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Reference |
| OVCAR3 | Ovarian cancer (CCNE1 amplified) | 69 | [2][3] |
| SKOV3 | Ovarian cancer (CCNE1 non-amplified) | 2050 | [2][3] |
| MCF7-PC1 | Palbociclib-resistant breast cancer | "Combination benefit" reported | [4] |
Recent findings indicate that this compound demonstrates a "combination benefit" when used with palbociclib in the CDK4/6 inhibitor-resistant MCF7-PC1 breast cancer cell line.[4] Furthermore, in vivo studies using patient-derived xenograft (PDX) models of CDK4/6-resistant ER+ breast cancer showed that the combination of this compound and palbociclib led to significant anti-tumor activity.[2][5]
Experimental Protocols
Generation of Palbociclib-Resistant Cell Lines (MCF7-PR)
A common method for developing palbociclib-resistant cell lines involves continuous exposure to the drug with gradually increasing concentrations.
Protocol:
-
Initial Culture: Parental MCF7 cells are cultured in standard growth medium supplemented with a starting concentration of palbociclib (e.g., near the IC20).
-
Dose Escalation: Once the cells adapt and resume proliferation, the concentration of palbociclib is incrementally increased. This process is repeated over several months.
-
Selection and Expansion: At each stage, the surviving and proliferating cells are selected and expanded.
-
Characterization: The resulting palbociclib-resistant cell line (e.g., MCF7-PR) is then characterized by determining its IC50 for palbociclib and assessing the expression of key proteins involved in cell cycle regulation and resistance (e.g., Cyclin E1, CDK2, Rb).
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF7-PR) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (this compound or palbociclib) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion
The preclinical data strongly suggest that this compound is a promising therapeutic agent for overcoming acquired resistance to palbociclib in HR+/HER2- breast cancer. Its targeted inhibition of CDK2 directly addresses a key mechanism of resistance that limits the efficacy of CDK4/6 inhibitors. While direct comparative data in identical resistant cell lines is still emerging, the available evidence points towards the potential of this compound, particularly in combination with palbociclib, to resensitize resistant tumors and improve patient outcomes. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this combination.
References
On-Target Validation of AZD8421: A Comparative Guide to siRNA-Mediated Target Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the on-target effects of AZD8421, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information presented is intended to assist researchers in designing and interpreting experiments aimed at confirming that the biological effects of this compound are a direct consequence of CDK2 inhibition.
Introduction to this compound and On-Target Validation
This compound is a clinical-stage, highly selective CDK2 inhibitor being investigated for the treatment of various cancers, particularly those with Cyclin E1 (CCNE1) amplification or resistance to CDK4/6 inhibitors.[1][2][3] The mechanism of action of this compound involves the inhibition of CDK2, a key regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 by this compound leads to decreased phosphorylation of the Retinoblastoma protein (pRb), resulting in cell cycle arrest, inhibition of proliferation, and induction of senescence in sensitive cancer cell lines.[1][2][4]
Validating that the observed cellular phenotypes of a small molecule inhibitor are due to its interaction with the intended target is a critical step in drug development. One of the gold-standard methods for on-target validation is to compare the phenotypic effects of the compound with those of genetically knocking down the target protein using siRNA. If the phenotypes are concordant, it provides strong evidence that the compound's effects are on-target.
Phenotypic Comparison: this compound vs. CDK2 siRNA
Recent studies have highlighted both similarities and surprising differences between the effects of potent, selective CDK2 inhibitors like this compound and CDK2-targeting siRNA. These differences appear to be dependent on the cellular context, specifically the amplification status of CCNE1.
In CCNE1-Amplified Cancer Cells
In cancer cell lines with CCNE1 amplification, the phenotypic effects of this compound and other orthosteric CDK2 inhibitors are largely consistent with those of CDK2 siRNA. This concordance provides strong evidence for the on-target activity of this compound in this specific genetic context.[5]
Table 1: Comparison of this compound and CDK2 siRNA Effects in CCNE1-Amplified Cells
| Phenotypic Endpoint | This compound Treatment | CDK2 siRNA Knockdown | Concordance |
| Cell Proliferation | Potent inhibition (GI50 in nM range) | Significant reduction in clonogenicity (>75%) | High |
| Cell Cycle Progression | G1 phase arrest | G1 phase arrest | High |
| pRb Phosphorylation | Inhibition | Inhibition | High |
| Senescence | Induction | Induction | High |
In CCNE1-Non-Amplified Cancer Cells
Interestingly, in cancer cell lines that do not have CCNE1 amplification, the effects of orthosteric CDK2 inhibitors like this compound diverge from those of CDK2 siRNA. This suggests that while CDK2 is the primary target, the pharmacological inhibition may lead to different cellular consequences compared to the simple removal of the CDK2 protein in this context.[5]
Table 2: Comparison of this compound and CDK2 siRNA Effects in CCNE1-Non-Amplified Cells
| Phenotypic Endpoint | This compound Treatment | CDK2 siRNA Knockdown | Concordance |
| Cell Proliferation | Inhibition of proliferation | Insensitive to knockdown | Low |
| Cell Cycle Progression | G2 phase arrest | No significant impact on cell cycle | Low |
These findings underscore the importance of performing on-target validation in multiple, well-characterized cellular backgrounds. The discordance in CCNE1-non-amplified cells may suggest potential off-target effects of the small molecule inhibitor or a different cellular response to pharmacological versus genetic inhibition of CDK2.[5]
Experimental Protocols
To facilitate the design of on-target validation studies, detailed protocols for key experiments are provided below.
siRNA-Mediated Knockdown of CDK2
This protocol outlines the general steps for transiently knocking down CDK2 expression in cultured mammalian cells.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute CDK2-targeting siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time should be determined empirically based on the stability of the CDK2 protein.
-
Validation of Knockdown: Assess the efficiency of CDK2 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Perform downstream assays (e.g., cell proliferation, cell cycle analysis) on the transfected cells in parallel with cells treated with this compound.
Western Blot for pRb Phosphorylation
This protocol describes the detection of phosphorylated Retinoblastoma protein (pRb), a direct downstream substrate of CDK2.
-
Cell Lysis: Lyse treated or transfected cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-pRb Ser807/811).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total pRb).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
-
Cell Harvest: Harvest and wash the cells.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Staining:
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Senescence-Associated β-Galactosidase Staining
This protocol describes a method to detect cellular senescence.
-
Fixation: Fix the cells with a solution containing formaldehyde (B43269) and glutaraldehyde.
-
Staining: Wash the cells and incubate them with a staining solution containing X-gal at pH 6.0.
-
Incubation: Incubate the cells at 37°C (without CO2) overnight.
-
Imaging: Observe the cells under a microscope and count the number of blue-stained (senescent) cells.
Alternative On-Target Validation Methods
While siRNA provides a powerful genetic approach for on-target validation, several orthogonal methods can provide complementary and confirmatory evidence.
Table 3: Comparison of On-Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Genetic depletion of the target protein. | High specificity for the target gene. | Potential for off-target effects; compensation by other proteins. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; confirms direct physical binding in a cellular context. | Not all binding events lead to a detectable thermal shift. |
| Chemical Proteomics (e.g., Kinobeads) | Affinity capture of kinases that bind to immobilized broad-spectrum inhibitors. | Unbiased identification of direct targets and off-targets. | Requires specialized reagents and instrumentation (mass spectrometry). |
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CDK2 signaling pathway, the experimental workflow for siRNA-based on-target validation, and a comparison of the validation methodologies.
CDK2 signaling pathway and the inhibitory action of this compound.
Workflow for validating the on-target effects of this compound using siRNA.
Overview of different on-target validation methodologies.
References
AZD8421 Demonstrates Potent Activity in CDK4/6 Inhibitor-Resistant and CCNE1-Amplified Cancers, Outlining a Promising New Therapeutic Avenue
For Immediate Release
New preclinical data reveal that AZD8421, a highly potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), shows significant promise in overcoming resistance to CDK4/6 inhibitors and effectively targeting cancers with CCNE1 amplification. These findings position this compound as a valuable candidate for further clinical investigation in heavily pre-treated and resistant cancer patient populations, particularly in breast and ovarian cancers.
This compound distinguishes itself from previous generations of CDK2 inhibitors through its remarkable selectivity, minimizing off-target effects that have previously hindered the clinical development of this class of drugs.[1][2] This high selectivity is crucial for an improved therapeutic index and better combination potential with other anti-cancer agents.[3][4]
Key Findings on the Efficacy and Cross-Resistance Profile of this compound
This compound demonstrates a strong anti-proliferative effect in cancer models characterized by resistance to CDK4/6 inhibitors and in those with high levels of Cyclin E1 (CCNE1), a key partner for CDK2 activation.[5][6] The primary mechanism of action involves the inhibition of retinoblastoma protein (pRB) phosphorylation, leading to a G1/S phase cell cycle arrest and induction of cellular senescence.[3][7]
Superior Selectivity and Potency
This compound exhibits a high degree of selectivity for CDK2, with an in-cell binding IC50 of 9 nM.[3][5] This selectivity is over 50-fold greater than for CDK1 and over 1000-fold greater than for CDK4/6.[8] This specificity is attributed to a unique hydrogen bonding interaction with a CDK2-specific residue, Lys89, which is not conserved in other key CDK family members like CDK9.[5][8]
| Target | IC50 (nM) | Selectivity vs. CDK2 |
| This compound | ||
| CDK2 | 9 | - |
| CDK1 | >450 | >50-fold |
| CDK4/6 | >9000 | >1000-fold |
| CDK9 | >2700 | >300-fold |
| In-cell NanoBRET binding assays were used to determine the IC50 values and selectivity of this compound. |
Overcoming Resistance to CDK4/6 Inhibitors
A significant challenge in the treatment of HR+/HER2- breast cancer is the development of resistance to CDK4/6 inhibitors. This compound has shown a clear benefit in this setting. In vitro studies on CDK4/6 inhibitor-resistant breast cancer cell lines, such as MCF7-PC1, demonstrated that this compound in combination with approved CDK4/6 inhibitors (palbociclib, abemaciclib, and ribociclib) leads to a synergistic anti-proliferative effect.[3][9] Furthermore, in vivo studies using patient-derived xenograft (PDX) models of CDK4/6-resistant ER+ breast cancer confirmed the efficacy of this compound both as a monotherapy and in combination with palbociclib.[3][5]
Efficacy in CCNE1-Amplified Cancers
High levels of CCNE1 are a known driver of tumorigenesis in several cancers, including ovarian and uterine cancers, and are associated with a poor prognosis.[5] this compound has demonstrated potent monotherapy activity in cancer models with CCNE1 amplification. For instance, in the CCNE1-amplified ovarian cancer cell line OVCAR3, this compound inhibited cell proliferation with an IC50 of 69 nM.[3][6] In contrast, the CCNE1 non-amplified ovarian cancer cell line SKOV3 was significantly less sensitive, with an IC50 of 2.05 µM.[3][10] In vivo, this compound treatment resulted in robust anti-tumor activity and tumor regressions in a CCNE1-amplified OVCAR3 ovarian cancer model.[3][5]
| Cell Line | CCNE1 Status | IC50 (nM) |
| OVCAR3 | Amplified | 69 |
| SKOV3 | Non-amplified | 2050 |
| Cell proliferation was assessed to determine the IC50 values of this compound in ovarian cancer cell lines with different CCNE1 status. |
Comparison with Other CDK2 Inhibitors in Development
While direct head-to-head preclinical cross-resistance studies are not yet extensively published, the high selectivity and potent activity of this compound in resistant models suggest a favorable profile compared to other CDK2 inhibitors currently in clinical trials, such as BLU-222, PF-07104091, and INCB123667.[2][11] The development of next-generation CDK2 inhibitors like this compound focuses on achieving high selectivity to overcome the toxicity issues that plagued first-generation inhibitors.[1][2]
Signaling Pathways and Experimental Workflows
The efficacy of this compound is rooted in its ability to modulate the cell cycle machinery. The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating CDK inhibitors in preclinical models.
Figure 1: Simplified CDK2 Signaling Pathway and Points of Inhibition. This diagram illustrates the roles of CDK4/6 and CDK2 in the G1/S cell cycle transition and highlights the points of intervention for CDK4/6 inhibitors and this compound. Resistance to CDK4/6 inhibitors can be mediated by the upregulation of the Cyclin E-CDK2 axis.
Figure 2: General Experimental Workflow for Preclinical Evaluation of CDK Inhibitors. This workflow outlines the key in vitro and in vivo experiments conducted to assess the efficacy and mechanism of action of CDK inhibitors like this compound.
Detailed Experimental Methodologies
NanoBRET™ Target Engagement Intracellular Kinase Assay: This assay measures the binding of a compound to its target protein within intact cells.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase.[7] Test compounds compete with the tracer for binding to the kinase, resulting in a dose-dependent decrease in the BRET signal, which is used to determine the intracellular affinity (IC50) of the compound.[7]
Cell Proliferation Assays: The anti-proliferative activity of this compound is typically assessed using assays that measure cell viability, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells. Cancer cells are seeded in multi-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). The luminescence signal is then measured to determine the percentage of viable cells relative to a vehicle-treated control, and IC50 values are calculated from the dose-response curves.
In Vivo Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of this compound, PDX models are established by implanting tumor fragments from a patient into immunocompromised mice.[12] These models are considered more clinically relevant than traditional cell line-derived xenografts. Once tumors are established, mice are randomized into treatment groups and receive this compound (as a monotherapy or in combination with other agents) or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.[13] At the end of the study, tumors can be harvested for pharmacodynamic analysis to confirm target engagement and downstream pathway modulation.
Future Directions
The promising preclinical data for this compound have led to its progression into early-phase clinical trials. The CYCAD-1 Phase I/IIa clinical trial is currently evaluating the safety, tolerability, and efficacy of this compound alone and in combination with other anti-cancer drugs in patients with advanced solid tumors, including ER+HER2- advanced breast cancer and high-grade serous ovarian cancer.[1] The results of this trial will be crucial in determining the future clinical development of this compound and its potential to address the unmet need in patients with resistant and difficult-to-treat cancers.
References
- 1. aacrmeetingnews.org [aacrmeetingnews.org]
- 2. Acellera [acellera.com]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 7. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 10. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacr.org [aacr.org]
- 13. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.ca]
Unlocking Synergistic Potential: A Comparative Guide to the Combination of AZD8421 and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, the strategic combination of targeted therapies holds immense promise for overcoming treatment resistance and improving patient outcomes. This guide provides a comprehensive comparison of the synergistic effects observed with the combination of a selective CDK2 inhibitor, AZD8421, and Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct preclinical or clinical data for the combination of this compound and PARP inhibitors is not yet publicly available, this guide draws upon established mechanisms of action and compelling preclinical evidence from other CDK2 inhibitors to build a strong rationale for this therapeutic strategy.
Introduction to this compound and PARP Inhibitors
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1][2]. CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition[3]. In certain cancers, especially those resistant to CDK4/6 inhibitors or with high levels of cyclin E1 (CCNE1) amplification, CDK2 activity is a critical driver of proliferation[4][5][6]. By inhibiting CDK2, this compound blocks the phosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest and senescence[1].
PARP inhibitors , such as olaparib (B1684210), rucaparib, niraparib, and talazoparib, are a class of targeted therapies that exploit deficiencies in DNA damage repair (DDR) pathways[1][7]. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, the inhibition of PARP leads to the accumulation of double-strand DNA breaks that cannot be efficiently repaired, resulting in a synthetic lethality and cell death[8].
The Rationale for Combination: A Synergistic Approach
The combination of a CDK2 inhibitor like this compound with a PARP inhibitor is based on a compelling biological rationale: the induction of "BRCAness" and the enhancement of DNA damage. Preclinical studies have shown that CDK2 inhibition can induce DNA damage and synergize with PARP inhibitors to reduce the viability of cancer cells with homologous recombination deficiency, including those with BRCA1 mutations[3][9].
The proposed mechanism for this synergy involves a multi-pronged attack on cancer cells:
-
Induction of DNA Damage by CDK2 Inhibition: CDK2 has been shown to play a role in DNA damage repair[1][8][10]. Its inhibition can lead to an accumulation of DNA damage, further sensitizing cancer cells to agents that target DNA repair pathways.
-
Enhanced Synthetic Lethality: In cancers with existing HRR defects (e.g., BRCA1/2 mutations), the additional DNA damage caused by CDK2 inhibition is expected to exacerbate the cytotoxic effects of PARP inhibitors.
-
Creation of a "BRCAness" Phenotype: In tumors that are proficient in homologous recombination, CDK2 inhibition may induce a state of "BRCAness" by impairing the HRR pathway, thereby rendering them susceptible to PARP inhibitors.
Preclinical Evidence: Synergistic Effects of CDK2 and PARP Inhibitors
While specific data for this compound in combination with PARP inhibitors is not available, a key study by Aziz et al. (2021) demonstrated the potent synergy between the CDK2 inhibitor fadraciclib (CYC065) and the PARP inhibitor olaparib in BRCA1-mutated basal-like breast cancer (BLBC) models. This study provides a strong foundation for the potential efficacy of combining this compound with a PARP inhibitor.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from the study by Aziz et al. (2021), showcasing the synergistic anti-tumor activity of combined CDK2 and PARP inhibition.
Table 1: In Vitro Cell Viability in BRCA1-mutant HCC1937 Breast Cancer Cells
| Treatment | Concentration | % Cell Viability (relative to vehicle) |
| Vehicle | - | 100% |
| Fadraciclib (CYC065) | 100 nM | ~80% |
| Olaparib | 1 µM | ~70% |
| Fadraciclib + Olaparib | 100 nM + 1 µM | ~40% |
Data are estimations based on graphical representations in the cited literature and are intended for comparative purposes.
Table 2: In Vivo Tumor Growth Inhibition in a BRCA1-mutant Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosing | Mean Tumor Volume Change from Baseline |
| Vehicle | - | Significant Growth |
| Fadraciclib (CYC065) | 25 mg/kg | Moderate Growth Inhibition |
| Olaparib | 50 mg/kg | Moderate Growth Inhibition |
| Fadraciclib + Olaparib | 25 mg/kg + 50 mg/kg | Tumor Regression |
This table summarizes the qualitative outcomes of the in vivo study, highlighting the superior efficacy of the combination therapy.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide, based on the study by Aziz et al. (2021).
Cell Viability Assay
-
Cell Seeding: BRCA1-mutant HCC1937 breast cancer cells were seeded in 96-well plates at a density of 3,000 cells per well.
-
Drug Treatment: After 24 hours, cells were treated with vehicle (DMSO), fadraciclib (CYC065), olaparib, or the combination of both drugs at the indicated concentrations.
-
Incubation: Cells were incubated for 5 days.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: Results were normalized to the vehicle-treated control group to determine the percentage of cell viability.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Model Establishment: A patient-derived xenograft (PDX) model from a BRCA1-mutated basal-like breast cancer was established in immunocompromised mice.
-
Tumor Implantation: Tumor fragments were implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: Once tumors reached a palpable size, mice were randomized into four treatment groups: vehicle, fadraciclib (CYC065), olaparib, and the combination of fadraciclib and olaparib.
-
Drug Administration: Fadraciclib was administered orally at 25 mg/kg, and olaparib was administered orally at 50 mg/kg, daily for the duration of the study[3].
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition, with tumor regression being the optimal outcome.
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Caption: In vivo experimental workflow for evaluating synergy.
Conclusion and Future Directions
The combination of the highly selective CDK2 inhibitor this compound with a PARP inhibitor represents a promising and rational therapeutic strategy. The preclinical data from other CDK2 inhibitors in combination with PARP inhibitors strongly suggest the potential for synergistic anti-tumor activity, particularly in cancers with deficiencies in homologous recombination repair. The ability of CDK2 inhibition to induce DNA damage and potentially create a "BRCAness" phenotype provides a strong mechanistic basis for this synergy.
Further preclinical studies are warranted to directly evaluate the combination of this compound with various PARP inhibitors in a range of cancer models, including those with and without baseline HRR defects. Such studies will be crucial to define the optimal combination partners, dosing schedules, and patient populations that are most likely to benefit from this innovative therapeutic approach. The insights gained will be instrumental in guiding the clinical development of this potentially powerful combination therapy.
References
- 1. A dual role of Cdk2 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic targeting of BRCA1 mutated breast cancers with PARP and CDK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A synergistic two-drug therapy specifically targets a DNA repair dysregulation that occurs in p53-deficient colorectal and pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Homologous Recombination Deficiency (HRD) in Renal Cell Carcinoma (RCC): Biology, Biomarkers, and Therapeutic Opportunities [mdpi.com]
- 7. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Cyclin-dependent kinase 2 functions in normal DNA repair and is a therapeutic target in BRCA1-deficient cancers. | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: AZD8421 vs. PF-07104091 in CDK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective guide to two leading selective CDK2 inhibitors in oncology.
In the landscape of targeted cancer therapies, selective inhibition of Cyclin-Dependent Kinase 2 (CDK2) has emerged as a promising strategy, particularly for tumors that have developed resistance to CDK4/6 inhibitors. This guide provides a head-to-head comparison of two clinical-stage CDK2 inhibitors: AZD8421, developed by AstraZeneca, and PF-07104091 (tegtociclib), developed by Pfizer. This comparison is based on publicly available preclinical and clinical data.
At a Glance: Key Characteristics
| Feature | This compound | PF-07104091 (Tegtociclib) |
| Target | Cyclin-Dependent Kinase 2 (CDK2) | Cyclin-Dependent Kinase 2 (CDK2) |
| Mechanism of Action | Potent and highly selective inhibitor of CDK2.[1][2][3] | Orally bioavailable inhibitor of CDK2.[4] |
| Developer | AstraZeneca | Pfizer |
| Therapeutic Areas | Advanced or metastatic solid tumors, including ER+/HER2- advanced breast cancer and high-grade serous ovarian cancer.[5][6] | Advanced or metastatic solid tumors, including small cell lung cancer, breast cancer (HR+/HER2-), and ovarian cancer.[7][8][9] |
| Clinical Stage | Phase I/IIa[5][6] | Phase I/IIA[7][10] |
Biochemical and Cellular Activity
Both this compound and PF-07104091 are potent inhibitors of CDK2, leading to cell cycle arrest and inhibition of tumor cell proliferation. Their selectivity against other kinases is a key attribute, potentially minimizing off-target toxicities that plagued earlier generations of CDK inhibitors.[3][11]
| Parameter | This compound | PF-07104091 (Tegtociclib) |
| CDK2 IC50 | 9 nM[1][2] | 1.05 nM (in one study)[12] |
| CDK1 IC50 | >50-fold selectivity over CDK1[13] | 152.18 nM (in one study)[12] |
| CDK4/6 IC50 | >1000-fold selectivity over CDK4/6[13] | Weakly inhibits CDK4/6[12] |
| CDK9 Selectivity | >327-fold selectivity over CDK9 phospho-substrate[11][14] | Not explicitly reported |
| Cellular Effects | Inhibits pRB phosphorylation, induces G1/S phase cell cycle arrest and senescence.[1][11] | Induces G1 growth arrest.[15] |
| Activity in CCNE1-amplified cells | Potently inhibits proliferation (e.g., 69 nM in OVCAR3).[11][16] | Significantly inhibits proliferation of CCNE1-amplified cells.[12] |
Preclinical In Vivo Efficacy
Both compounds have demonstrated significant anti-tumor activity in preclinical models, both as monotherapies and in combination with other agents, particularly CDK4/6 inhibitors.
This compound:
-
Demonstrated robust monotherapy activity in a CCNE1 amplified ovarian cancer model (OVCAR3), leading to tumor regressions.[11][14]
-
Showed efficacy in combination with the CDK4/6 inhibitor palbociclib (B1678290) in CDK4/6 inhibitor-resistant breast cancer patient-derived xenograft (PDX) models.[11]
PF-07104091 (Tegtociclib):
-
As a single agent, controls tumor xenograft growth in models of CCNE1 amplified ovarian cancer.[15]
-
In combination with CDK4/6 inhibitors (palbociclib) or a CDK4-selective inhibitor, it induces tumor regression in ER+ breast cancer xenograft models, including those with acquired resistance.[15][17]
Clinical Development and Early Findings
Both this compound and PF-07104091 are currently in early-phase clinical trials.
This compound (CYCAD-1, NCT06188520):
-
A Phase I/IIa first-in-human study evaluating the safety, tolerability, and preliminary efficacy of this compound alone and in combination with selected targeted anti-cancer drugs.[6][18][19]
-
The study is enrolling patients with ER+/HER2- advanced breast cancer and metastatic high-grade serous ovarian cancer.[5][6][18]
-
Combination therapies being explored include co-administration with CDK4/6 inhibitors (abemaciclib, ribociclib, palbociclib) and the next-generation oral SERD, camizestrant.[5][6][19]
PF-07104091 (Tegtociclib) (NCT04553133):
-
A Phase 1/2a study assessing the safety, tolerability, and anti-tumor activity of PF-07104091 as a single agent and in combination therapy.[7][9]
-
The study has a focus on patients with advanced solid tumors, with an enrichment for HR+/HER2- breast cancer resistant to CDK4/6 inhibitors.[20]
-
Early results in heavily pretreated HR+/HER2- metastatic breast cancer patients who had progressed on prior CDK4/6 inhibitors showed a Maximum Tolerated Dose (MTD) of 300 mg BID for monotherapy.[21]
-
In this patient population, confirmed partial responses were observed in 18.8% of patients, with a disease control rate of 61.5%.[21]
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway in Cell Cycle Progression
The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in driving the G1/S transition of the cell cycle. Both this compound and PF-07104091 target the kinase activity of CDK2, thereby inhibiting the phosphorylation of key substrates like the Retinoblastoma protein (Rb) and preventing cell cycle progression.
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical characterization of CDK2 inhibitors like this compound and PF-07104091.
Caption: A generalized workflow for the preclinical development of CDK2 inhibitors.
Experimental Protocols
Detailed experimental protocols are typically found within the supplementary materials of peer-reviewed publications or in clinical trial documentation. Below are generalized methodologies for key experiments based on the available literature.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against CDK2 and other kinases.
-
Materials: Recombinant human CDK2/Cyclin E1 complex, substrate peptide (e.g., a derivative of histone H1), ATP, test compound (this compound or PF-07104091), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Serially dilute the test compound in an appropriate buffer (e.g., DMSO).
-
In a microplate, combine the kinase, substrate, and ATP with the diluted compound.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (General Protocol)
-
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., OVCAR3, MCF7), cell culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a defined period (e.g., 72 hours).
-
Add the viability reagent to the wells and measure the luminescence or absorbance, which correlates with the number of viable cells.
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of growth inhibition against the compound concentration.
-
In Vivo Tumor Xenograft Study (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of the compound in an animal model.
-
Materials: Immunocompromised mice (e.g., nude or SCID), cancer cells or patient-derived tumor fragments, test compound formulated for in vivo administration.
-
Procedure:
-
Implant the tumor cells or tissue fragments subcutaneously into the mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (and/or vehicle control) to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.
-
Summary and Future Outlook
Both this compound and PF-07104091 are promising, highly selective CDK2 inhibitors with demonstrated preclinical efficacy and encouraging early clinical data. Their development addresses a critical unmet need for patients with tumors resistant to existing therapies, particularly CDK4/6 inhibitors.
-
This compound has shown high selectivity across the kinome, which may translate to a favorable safety profile. Its clinical development in combination with other targeted agents is a key aspect to watch.
-
PF-07104091 (tegtociclib) has already demonstrated clinical activity in a heavily pretreated patient population, providing early validation for CDK2 inhibition in this setting.
The ongoing clinical trials will be crucial in determining the definitive efficacy, safety, and optimal therapeutic positioning of these two agents. Direct comparative studies will be necessary to fully elucidate their relative merits. Researchers and clinicians eagerly await further data that will shape the future of CDK2 inhibition in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. A first-in-human dose escalation and expansion study to evaluate the safety, and tolerability of this compound alone or in combination in participants with selected advanced or metastatic solid tumors [astrazenecaclinicaltrials.com]
- 7. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. PF-07104091 as a Single Agent and in Combination Therapy [ctv.veeva.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov:443]
- 20. Page Not Found - ASCO [asco.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Therapeutic Strategies for Retinoblastoma (Rb)-Deficient Cancers: Evaluating Alternatives to CDK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emerging therapeutic strategies for cancers characterized by the loss of the retinoblastoma tumor suppressor protein (Rb). While CDK2 inhibition, exemplified by agents like AZD8421, is a promising approach in Rb-proficient cancers, the absence of Rb necessitates the exploration of alternative vulnerabilities. This document outlines the preclinical efficacy of several classes of targeted therapies in Rb-deficient cell lines, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Role of this compound in Rb-Proficient Cancers
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4][5] In cells with functional Rb, CDK2, in conjunction with its cyclin partners (Cyclin E and Cyclin A), phosphorylates Rb. This phosphorylation event releases the transcription factor E2F to activate genes required for the G1 to S phase transition, thereby promoting cell proliferation. This compound exerts its anti-proliferative effect by inhibiting this phosphorylation of Rb, leading to a G1/S cell cycle arrest and induction of senescence.[1][5] Consequently, this compound and other CDK2 inhibitors are primarily being investigated in Rb-proficient cancers, particularly those with high Cyclin E/CDK2 activity or as a strategy to overcome resistance to CDK4/6 inhibitors.[3][5][6][7]
The primary mechanism of this compound is fundamentally linked to the presence of a functional Rb protein. In Rb-deficient cancer cells, the G1/S checkpoint is already abrogated, and the rationale for targeting the CDK2/Rb axis is therefore diminished. While a single preclinical study has noted the efficacy of this compound in an Rb-deficient patient-derived xenograft (PDX) model when combined with a CDK4/6 inhibitor, the broader scientific consensus and mechanistic understanding point towards a limited role for CDK2 inhibitors as monotherapy in Rb-deficient settings. This has spurred research into alternative therapeutic avenues that exploit the specific vulnerabilities created by Rb loss.
Comparison of Alternative Therapeutic Strategies in Rb-Deficient Cell Lines
The loss of Rb creates a state of cellular stress and dependency on other pathways for survival, a concept known as synthetic lethality. This section compares several classes of inhibitors that have demonstrated preclinical efficacy by exploiting these vulnerabilities.
Data Presentation: In Vitro Efficacy of Targeted Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various inhibitors in a panel of Rb-deficient cancer cell lines. These values provide a quantitative measure of the potency of each compound.
Table 1: IC50 Values of Aurora Kinase Inhibitors in Rb-Deficient Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) |
| Y79 | Retinoblastoma | LY3295668 | 0.06 |
| WERI-Rb1 | Retinoblastoma | LY3295668 | 0.10 |
| NCI-H446 | Small Cell Lung Cancer | LY3295668 | ~0.05 |
| MDA-MB-468 | Triple-Negative Breast Cancer | LY3295668 | ~0.1 |
Table 2: IC50 Values of PARP Inhibitors in Rb-Deficient Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Talazoparib | 0.8 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Niraparib | ~10 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Olaparib | ~20 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Rucaparib | ~10 |
| UWB1.289 | Ovarian Cancer | Niraparib | 21.34 |
| PEO1 | Ovarian Cancer | Niraparib | 7.487 |
Table 3: IC50 Values of Other Targeted Inhibitors in Rb-Deficient Cell Lines
| Cell Line | Cancer Type | Inhibitor Class | Inhibitor | IC50 |
| Various | High-Grade Serous Ovarian Cancer | CHK1 Inhibitor | Prexasertib | 1-10 nM |
| Various | Esophageal Cancer | WEE1 Inhibitor | AZD1775 | 300-600 nM |
| MDA-MB-231 | Triple-Negative Breast Cancer | ATR Inhibitor | AZD6738 | 0.75 µM |
| PEO1/OlaR | Ovarian Cancer | CHK1 Inhibitor | Prexasertib | ~30.6 nM |
Mechanisms of Action and Preclinical Evidence for Alternative Therapies
Aurora Kinase Inhibitors
-
Mechanism of Action: Loss of Rb leads to deregulation of E2F, which in turn upregulates components of the mitotic machinery, including Aurora kinases. This creates a dependency on Aurora kinases for proper mitotic progression. Inhibition of Aurora A or B in Rb-deficient cells leads to mitotic catastrophe and apoptosis. This synthetic lethal interaction is driven by the disruption of microtubule dynamics.[1][2][3]
-
Preclinical Evidence: Studies have shown that both Aurora A and Aurora B inhibitors are effective in preclinical models of Rb-deficient cancers, including small cell lung cancer and retinoblastoma. For instance, the Aurora A inhibitor LY3295668 and the Aurora B inhibitor AZD2811 have demonstrated potent anti-tumor activity in Rb-deficient xenograft models.
PARP Inhibitors
-
Mechanism of Action: The retinoblastoma protein is involved in the DNA damage response, and its absence can lead to defects in homologous recombination repair. This creates a dependency on other DNA repair pathways, such as base excision repair, which is mediated by Poly (ADP-ribose) polymerase (PARP). PARP inhibitors exploit this dependency, leading to the accumulation of DNA double-strand breaks and subsequent cell death in Rb-deficient cells.[4][8][9][10]
-
Preclinical Evidence: Several PARP inhibitors, including olaparib, niraparib, and talazoparib, have shown efficacy in Rb-deficient cancer cell lines, particularly in the context of breast and ovarian cancers. The sensitivity to PARP inhibitors in Rb-deficient settings suggests a potential therapeutic strategy for this patient population.
DNA Damage Response (DDR) Kinase Inhibitors (CHK1, ATR, WEE1)
-
Mechanism of Action: Rb-deficient cells often exhibit increased replication stress due to uncontrolled cell cycle entry. This makes them highly dependent on the S and G2/M checkpoints, which are regulated by kinases such as ATR, CHK1, and WEE1, to repair DNA damage before entering mitosis. Inhibiting these kinases in Rb-deficient cells prevents cell cycle arrest, forcing cells with damaged DNA into mitosis, which results in mitotic catastrophe and cell death.[11][12][13][14][15][16][17]
-
Preclinical Evidence: Inhibitors of CHK1 (e.g., prexasertib), ATR (e.g., AZD6738), and WEE1 (e.g., AZD1775) have demonstrated single-agent activity and have been shown to sensitize Rb-deficient cancer cells to DNA-damaging agents in preclinical studies.
Other Emerging Strategies
-
PLK1 Inhibitors: Polo-like kinase 1 (PLK1) is another critical regulator of mitosis that is often overexpressed in Rb-deficient tumors. Inhibition of PLK1 has been shown to be synthetically lethal with Rb loss.[18][19][20]
-
Casein Kinase 2 (CK2) Inhibitors: Recent studies have identified a synthetic lethal interaction between Rb1 deficiency and the inhibition of casein kinase 2, particularly in the context of cells treated with replication-perturbing agents.[5][6][21][22]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Rb-deficient cancer cell lines
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells after drug treatment and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
This technique is used to detect specific proteins in a cell lysate.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
The loss of Rb function in cancer cells creates a unique set of dependencies that can be therapeutically exploited. While the direct targeting of the CDK2 pathway with inhibitors like this compound may have limited efficacy in this context, a range of alternative strategies have shown significant promise in preclinical models. The synthetic lethal relationships between Rb deficiency and the inhibition of Aurora kinases, PARP, and DDR kinases (CHK1, ATR, WEE1) provide a strong rationale for the clinical investigation of these targeted therapies in patients with Rb-deficient tumors. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel treatments for this challenging group of cancers. Further investigation into these pathways and the development of predictive biomarkers will be crucial for translating these preclinical findings into effective clinical therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Synthetic lethality of RB1 and aurora A is driven by stathmin-mediated disruption of microtubule dynamics | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A synthetic lethal dependency on casein kinase 2 in response to replication-perturbing therapeutics in RB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RB loss sensitizes cells to replication-associated DNA damage after PARP inhibition by trapping | Life Science Alliance [life-science-alliance.org]
- 10. Synthetic lethality by PARP inhibitors: new mechanism uncovered based on unresolved transcription-replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. omb.w3.kanazawa-u.ac.jp [omb.w3.kanazawa-u.ac.jp]
- 20. PLK1 Inhibition Induces Synthetic Lethality in Fanconi Anemia Pathway-Deficient Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A synthetic lethal dependency on casein kinase 2 in response to replication-perturbing therapeutics in RB1-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
AZD8421: A Comparative Analysis of its Impact on Downstream E2F Target Genes
For Immediate Release
This guide provides a comprehensive comparison of the selective CDK2 inhibitor, AZD8421, and its impact on the expression of downstream E2F target genes, a critical pathway in cell cycle progression and proliferation. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism and efficacy of novel cancer therapeutics.
Introduction to this compound and the CDK2-Rb-E2F Pathway
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] In the intricate machinery of the cell cycle, CDK2 plays a pivotal role in the transition from the G1 to the S phase. It achieves this by phosphorylating the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of a suite of genes essential for DNA replication and cell cycle progression. By inhibiting CDK2, this compound prevents the phosphorylation of pRb, thereby maintaining the pRb-E2F complex and suppressing the expression of E2F target genes. This leads to a halt in the G1/S phase of the cell cycle and the induction of senescence in cancer cells. Preclinical data have demonstrated that the anti-proliferative activity of this compound is directly correlated with the inhibition of pRb phosphorylation.[2]
Comparative Analysis of E2F Target Gene Expression
While specific quantitative data from head-to-head studies of this compound against other CDK2 inhibitors on a broad panel of E2F target genes are not publicly available in comprehensive tables, the known mechanism of action allows for a representative comparison with other CDK inhibitors that act on the same pathway. The following table illustrates the expected comparative effects of this compound and the CDK4/6 inhibitor Palbociclib on key E2F target genes. It is important to note that while both classes of inhibitors ultimately suppress E2F activity, their primary targets differ.
| Target Gene | Function in Cell Cycle | Expected % Decrease in Expression (this compound) | Expected % Decrease in Expression (Palbociclib) |
| E2F1 | Transcription factor, promotes G1/S transition | 50-70% | 40-60% |
| CCNE1 (Cyclin E1) | Activates CDK2, promotes G1/S transition | 60-80% | 50-70% |
| CCNA2 (Cyclin A2) | Promotes S phase and G2/M transition | 50-70% | 40-60% |
| CDC6 | Essential for DNA replication initiation | 40-60% | 30-50% |
| DHFR | Dihydrofolate reductase, DNA synthesis | 30-50% | 20-40% |
| PCNA | Proliferating cell nuclear antigen, DNA replication | 40-60% | 30-50% |
| MKI67 (Ki-67) | Proliferation marker | 50-70% | 40-60% |
| This table presents a hypothetical but representative dataset based on the known mechanisms of action of CDK2 and CDK4/6 inhibitors. Actual experimental results may vary. |
Studies have shown that treatment with the CDK4/6 inhibitor Palbociclib leads to a strong negative association with the expression of E2F-target genes.[3] It is anticipated that this compound, as a direct inhibitor of CDK2 which acts downstream of CDK4/6, would exhibit a similar or even more pronounced downregulation of these E2F target genes. One study has reported that this compound, when used in combination with the CDK4/6 inhibitor Ribociclib, markedly reduces the levels of E2F1 and cyclin A2.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the impact of this compound on the phosphorylation of Rb and the expression of downstream E2F target genes.
Western Blot Analysis for Phospho-Rb
Objective: To quantify the change in pRb phosphorylation upon treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
This compound
-
Control vehicle (e.g., DMSO)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies (anti-phospho-Rb, anti-total-Rb)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies against phosphorylated and total Rb, followed by incubation with secondary antibodies.
-
Signal Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Quantitative Real-Time PCR (qRT-PCR) for E2F Target Gene Expression
Objective: To measure the change in mRNA levels of E2F target genes following this compound treatment.
Materials:
-
Treated cells from the Western Blot experiment
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for E2F target genes (e.g., E2F1, CCNE1, CCNA2) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the treated cells and reverse transcribe it into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK2-Rb-E2F signaling pathway and a typical experimental workflow for assessing the impact of this compound.
Caption: this compound inhibits the CDK2/Cyclin E complex.
Caption: Experimental workflow for assessing this compound's effects.
Conclusion
This compound demonstrates a clear mechanism of action by selectively inhibiting CDK2, leading to the suppression of the E2F signaling pathway. This results in a potent anti-proliferative effect in cancer cells. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the impact of this compound and compare its efficacy against other cell cycle inhibitors. Further preclinical and clinical studies will continue to elucidate the full therapeutic potential of this compound in targeting cancers with a dysregulated CDK2-Rb-E2F axis.
References
Validating AZD8421-Induced Apoptosis in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4][5][6] Primarily, this compound has been shown to induce cell cycle arrest at the G1/S phase and promote senescence in cancer cells, particularly those with amplification of the CCNE1 gene, which encodes Cyclin E1.[1][4][5][7] While the principal mechanism appears to be cytostatic, the induction of apoptosis, or programmed cell death, is a crucial aspect of anti-cancer drug efficacy. This guide provides a framework for validating the apoptotic potential of this compound in cancer cells and compares its mechanistic approach with other relevant apoptosis-inducing agents.
While direct quantitative data on this compound-induced apoptosis is limited in publicly available preclinical studies, this guide offers the necessary experimental protocols to independently assess this endpoint. The provided information is based on the established role of CDK2 in cell cycle and apoptosis signaling.
This compound: Mechanism of Action
This compound selectively targets CDK2, a serine/threonine kinase that, in complex with Cyclin E, phosphorylates the Retinoblastoma (Rb) protein.[1][7] This phosphorylation event is a critical step for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. By inhibiting CDK2, this compound prevents Rb phosphorylation, leading to the maintenance of the Rb-E2F complex. This complex sequesters the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression. The ultimate cellular fates following this G1/S arrest are primarily senescence, and potentially apoptosis.
dot
Caption: this compound inhibits the CDK2/Cyclin E complex, preventing Rb phosphorylation and leading to G1 cell cycle arrest, which can result in senescence or apoptosis.
Comparative Analysis of Apoptosis-Inducing Agents
In cancers with CCNE1 amplification, such as certain ovarian and breast cancers, cells are highly dependent on CDK2 for proliferation.[1][5][7] This provides a therapeutic window for CDK2 inhibitors like this compound. For comparison, other drug classes that have shown efficacy in these cancer types through apoptosis induction include inhibitors of Polo-like kinase 1 (PLK1) and WEE1 kinase.
| Drug Class | Target | Mechanism of Apoptosis Induction | Cancer Context (Example) |
| CDK2 Inhibitor (this compound) | CDK2 | G1/S arrest can lead to apoptosis, potentially through sustained cell cycle checkpoint activation and subsequent activation of intrinsic apoptotic pathways. Direct evidence and quantitative data for this compound are emerging. | CCNE1-amplified Ovarian and Breast Cancer |
| PLK1 Inhibitor (e.g., Volasertib) | PLK1 | Disruption of the G2/M checkpoint, leading to mitotic catastrophe and caspase-dependent apoptosis.[8][9] | CCNE1-overexpressing Ovarian Cancer |
| WEE1 Inhibitor (e.g., Adavosertib) | WEE1 | Abrogation of the G2/M checkpoint, forcing cells with DNA damage into premature mitosis, resulting in mitotic catastrophe and apoptosis.[8][9][10] | CCNE1-amplified Solid Tumors, including Ovarian Cancer |
| CDK4/6 Inhibitor (e.g., Palbociclib) | CDK4/6 | Primarily induces G1 arrest and senescence. Apoptosis can be induced, particularly in combination with other agents.[11][12][13][14] | HR+/HER2- Breast Cancer |
Quantitative Comparison of Apoptotic Induction
The following table summarizes publicly available data on the apoptotic effects of comparator agents. It is important to note that direct comparative studies including this compound are not yet widely published. The primary reported outcomes for this compound are potent inhibition of cell proliferation (IC50 in the nanomolar range) and induction of senescence.[1][4][5][7]
| Agent | Cell Line | Concentration | Apoptosis Metric | Result | Reference |
| Volasertib (PLK1i) | OVCAR3 (CCNE1-high) | 0.1 µM | Cleaved Caspase-3 & PARP | Increased levels after 72h | [8][10] |
| Adavosertib (WEE1i) | OVCAR3 (CCNE1-high) | 0.5 µM | Cleaved Caspase-3 & PARP | Increased levels after 72h | [8][10] |
| Palbociclib (CDK4/6i) | AGS (Gastric Cancer) | 0.5, 1, 2 µM | Apoptosis Rate (Flow Cytometry) | Significant dose-dependent increase | [12] |
| This compound (CDK2i) | OVCAR3 (CCNE1-amplified) | 69 nM | Cell Proliferation (IC50) | Potent inhibition of proliferation | [5] |
Researchers are encouraged to use the experimental protocols provided in this guide to generate corresponding apoptosis data for this compound in their cancer models of interest.
Experimental Workflow for Validating Apoptosis
dot
Caption: A typical experimental workflow for the validation and quantification of this compound-induced apoptosis in cancer cells.
Detailed Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Preparation: Culture and treat cancer cells with this compound at various concentrations and time points. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Principle: The assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is recognized and cleaved by activated caspase-3 and -7. The cleavage releases a luminescent or fluorescent signal that is proportional to the amount of caspase activity.
-
Protocol:
-
Cell Plating: Seed cells in a white-walled or black-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's instructions.
-
Assay: Add the caspase reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis: Express results as fold change in caspase activity relative to the vehicle-treated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can be detected by fluorescence microscopy or flow cytometry.
-
Protocol:
-
Cell Preparation: Prepare cells on slides or in suspension after treatment with this compound.
-
Fixation and Permeabilization: Fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100) to allow the TdT enzyme to access the nucleus.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Detection: Visualize the labeled cells using a fluorescence microscope or quantify the fluorescent signal by flow cytometry.
-
-
Data Analysis: Quantify the percentage of TUNEL-positive cells.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
-
Key Proteins to Analyze:
-
Bcl-2 Family: Examine the balance between anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak, Bim). A shift towards pro-apoptotic proteins is indicative of apoptosis induction.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Detection of cleaved PARP is a reliable marker of apoptosis.
-
Cleaved Caspase-3: Directly measure the active form of this executioner caspase.
-
-
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative protein expression levels.
Conclusion
This compound is a promising selective CDK2 inhibitor with a primary mechanism of inducing cell cycle arrest and senescence in vulnerable cancer cell populations. While direct evidence for robust apoptosis induction is still emerging, the foundational role of CDK2 in cell fate decisions suggests that apoptosis is a plausible and important outcome to investigate. By employing the standardized experimental protocols outlined in this guide, researchers can effectively validate and quantify the apoptotic effects of this compound in their specific cancer models. This will provide a more comprehensive understanding of its anti-tumor activity and aid in the development of rational combination therapies to enhance cancer cell killing.
References
- 1. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 2. Discovery of clinical candidate this compound, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin E1 overexpression sensitizes ovarian cancer cells to WEE1 and PLK1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclin E1 overexpression sensitizes ovarian cancer cells to WEE1 and PLK1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neoadjuvant Palbociclib Enhances Effect of Anastrozole on Complete Cell-Cycle Arrest - The ASCO Post [ascopost.com]
- 12. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of AZD8421
For laboratory professionals engaged in research and development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides a comprehensive, step-by-step guide for the proper disposal of AZD8421, a selective CDK2 inhibitor. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions from the manufacturer, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, facilitating safe handling and storage.
| Property | Value | Source |
| IC50 (CDK2) | 9 nM | MedchemExpress |
| Solubility in DMSO | ≥ 44 mg/mL | Selleck Chemicals |
| Storage (Solid) | -20°C for 3 years | Selleck Chemicals |
| Storage (in Solvent) | -80°C for 1 year | Selleck Chemicals |
Step-by-Step Disposal Procedures
Given that this compound is an active pharmacological agent, all waste generated, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
1. Solid this compound Waste (Unused or Expired Compound)
-
Container: Place solid this compound waste in a clearly labeled, sealed, and chemically resistant container. If possible, use the original manufacturer's container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the full chemical name: "this compound". Include the approximate quantity of the waste.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in regular trash.
2. Liquid Waste Containing this compound (e.g., in DMSO)
-
Segregation: Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container that is compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions).
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list all constituents, including "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"). Estimate the concentration and volume of each component.
-
Prohibition: Never dispose of liquid waste containing this compound down the drain.[1]
-
Collection: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS office or a certified hazardous waste handler.
3. Contaminated Laboratory Ware
-
Solid Contaminated Waste: Disposable items that have come into contact with this compound, such as pipette tips, gloves, and vials, should be collected in a designated hazardous waste bag or container.
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Labeling: All containers for contaminated labware must be labeled as "Hazardous Waste" and specify the contaminant (this compound).
-
Decontamination of Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent (one that dissolves this compound and is miscible with a cleaning solution), followed by washing with a laboratory detergent and rinsing thoroughly with water. The initial solvent rinse must be collected as hazardous liquid waste.
Experimental Protocol Waste Management
For any experimental protocol involving this compound, a waste management plan should be established before the experiment begins. This includes preparing and labeling the appropriate waste containers for each waste stream that will be generated.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different forms of this compound waste.
References
Essential Safety and Logistical Information for Handling AZD8421
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of AZD8421, a potent and highly selective CDK2 inhibitor. Adherence to these procedures is vital to ensure a safe laboratory environment and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
This compound is an investigational antineoplastic agent and should be handled with care, following all institutional and national safety regulations for cytotoxic compounds. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions, based on the nature of the compound and general laboratory safety guidelines, are mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Always wear two pairs of chemotherapy-tested nitrile gloves.
-
Lab Coat: A dedicated, disposable lab coat is required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Respiratory Protection: When handling the powdered form, a fit-tested N95 respirator or higher is necessary to avoid inhalation.
Engineering Controls:
-
All handling of the powdered compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a biological safety cabinet.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Operational Plans: Storage and Solution Preparation
Proper storage and preparation of this compound are critical for maintaining its stability and efficacy.
| Parameter | Recommendation |
| Storage of Powder | Store at -20°C for up to 3 years. |
| Storage of Stock Solutions | Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. |
| Recommended Solvents | DMSO: Soluble up to 44 mg/mL. Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility. Ethanol (B145695): Soluble up to 88 mg/mL. |
| In Vitro Assay Preparation | For cell-based assays, a common vehicle is DMSO. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. |
| In Vivo Formulation Example | A previously used formulation involved dissolving this compound in a vehicle of 10% DMSO and 90% corn oil.[1] Another example for oral administration is a suspension in 0.5% methylcellulose. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous materials.
-
Decontamination: All surfaces and equipment should be decontaminated with an appropriate cleaning agent (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol and water).
This compound: Mechanism of Action and Efficacy
This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle.[2] By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (pRb), leading to cell cycle arrest and a reduction in cancer cell proliferation.[3]
| Quantitative Data | Value |
| IC50 against CDK2 | 9 nM[4] |
| Selectivity over other CDKs | Greater than 327-fold selectivity over CDK9.[3] High selectivity also observed over CDK1, CDK4, and CDK6.[4] |
| Cellular Potency (OVCAR3 cell line) | Potently inhibited cell proliferation with an IC50 of 69 nM in the CCNE1 amplified OVCAR3 ovarian cancer cell line.[4] |
| Effect on Endogenous Substrate | Inhibits the phosphorylation of the endogenous CDK2 substrate at 58 nM.[3] |
Experimental Protocol: Western Blot for Phosphorylated Rb (pRb)
This protocol provides a method to assess the efficacy of this compound in inhibiting CDK2 activity by measuring the phosphorylation of its downstream target, Rb.
1. Cell Culture and Treatment: a. Seed a cancer cell line with functional Rb (e.g., MCF-7, OVCAR3) in 6-well plates at a density that allows for logarithmic growth during the treatment period. b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of this compound in DMSO. d. Treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO only).
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. d. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-pRb Ser807/811) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST. f. To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Rb and a loading control (e.g., β-actin or GAPDH).
5. Detection: a. Add Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. A decrease in the pRb signal with increasing concentrations of this compound indicates target engagement and inhibition of CDK2.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The CDK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of pRb phosphorylation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
